Product packaging for Harmol(Cat. No.:CAS No. 40580-83-4)

Harmol

Cat. No.: B1206710
CAS No.: 40580-83-4
M. Wt: 198.22 g/mol
InChI Key: LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harmol is a 9H-beta-carboline carrying a methyl substituent at C-1 and a hydroxy group at C-7;  major microspecies at pH 7.3. It has a role as an antifungal agent, an apoptosis inducer and an autophagy inducer. It is a harmala alkaloid and an indole alkaloid. It is functionally related to a beta-carboline.
This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B1206710 Harmol CAS No. 40580-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-83-4 (hydrochloride)
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10876697, DTXSID10960989
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-03-6, 40580-83-4
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Harmol's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the neuroprotective effects of harmol, a β-carboline alkaloid. Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons, often linked to protein misfolding, oxidative stress, and neuroinflammation.[1][2] this compound has emerged as a promising therapeutic candidate due to its multifaceted action on several core pathological pathways. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate further investigation and drug development.

Core Mechanism 1: Enhancement of Autophagy-Lysosome Pathway (ALP)

A primary driver of neurodegeneration is the accumulation of misfolded protein aggregates, such as α-synuclein in Parkinson's disease.[3] The autophagy-lysosome pathway (ALP) is the cell's primary quality control system for degrading these toxic proteins.[4][5] this compound has been shown to be a potent activator of this pathway, promoting the clearance of pathogenic proteins.[3][6]

The mechanism is mediated through the AMPK-mTOR-TFEB signaling axis .[3] this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy.[3] The inhibition of mTOR allows for the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[3] This cascade results in an enhanced autophagic flux, leading to more efficient degradation of protein aggregates like α-synuclein and improved motor function in preclinical models.[3]

Harmol_Autophagy_Pathway This compound-Induced Autophagy via AMPK-mTOR-TFEB Axis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Inhibits TFEB_P TFEB-P (Inactive) mTOR->TFEB_P Maintains Inactivation TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation (Activation) Nucleus_TFEB TFEB TFEB->Nucleus_TFEB Translocates to Nucleus Autophagosome Autophagosome Formation Degradation Degradation Autophagosome->Degradation Fuses with Lysosome AlphaSyn α-synuclein Aggregates AlphaSyn->Autophagosome Engulfed by Lysosome Lysosome Lysosome->Degradation AutophagyGenes Autophagy & Lysosomal Genes Nucleus_TFEB->AutophagyGenes Promotes Transcription AutophagyGenes->Autophagosome Upregulates AutophagyGenes->Lysosome Promotes Biogenesis

This compound-Induced Autophagy via AMPK-mTOR-TFEB Axis
Data Presentation: Effect of this compound on Autophagy Markers

MarkerModel SystemTreatmentResultReference
α-synuclein A53T α-syn transgenic miceThis compound (dose-dependent)Decreased levels in substantia nigra[3]
LC3B-II/LC3B-I Ratio PC12 cells & A53T miceThis compound (dose-dependent)Significantly increased[3]
p62 Degradation PC12 cells & A53T miceThis compound (dose-dependent)Significantly increased (p62 levels decrease)[3]
LAMP1 Expression A53T α-syn transgenic miceThis compound (dose-dependent)Increased expression[3]
Cathepsin D (CTSD) A53T α-syn transgenic miceThis compound (dose-dependent)Increased levels of pro- and mature forms[3]
Autophagic Flux N2a cells (mCherry-EGFP-LC3B)This compoundIncreased number of red-only puncta[3]
Lysosomal Content N2a cells (Lyso-Tracker Red)This compoundSignificantly increased[3]

Core Mechanism 2: Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase-A (MAO-A) is an enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin and dopamine. Its activity can also contribute to oxidative stress through the production of hydrogen peroxide (H₂O₂) as a byproduct.[7] this compound and other β-carbolines are potent, reversible, and competitive inhibitors of human MAO-A, while showing poor inhibition of the MAO-B isoform.[8]

By inhibiting MAO-A, this compound can exert a neuroprotective effect through two primary routes:

  • Increased Neurotransmitter Levels: Inhibition of MAO-A leads to higher synaptic concentrations of neurotransmitters, which may alleviate symptoms in diseases like Parkinson's where dopaminergic neurons are lost.

  • Reduced Oxidative Stress: By blocking the oxidative deamination of monoamines, this compound reduces the production of H₂O₂, thereby lowering the overall oxidative burden on neurons.[7]

Harmol_MAO_Inhibition Mechanism of MAO-A Inhibition by this compound cluster_effects Therapeutic Outcomes Monoamines Monoamines (e.g., Serotonin, Dopamine) MAOA MAO-A Enzyme Monoamines->MAOA Substrate Neurotransmission Increased Neurotransmission Monoamines->Neurotransmission Leads to Metabolites Inactive Metabolites MAOA->Metabolites Produces H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAOA->H2O2 Produces This compound This compound This compound->MAOA Inhibits ReducedStress Reduced Oxidative Stress H2O2->ReducedStress Reduction leads to

Mechanism of MAO-A Inhibition by this compound
Data Presentation: MAO-A Inhibition Potency

Compound/ExtractSourceIC₅₀ (MAO-A)Inhibition TypeReference
This compound Peganum harmala rootsNot specified, but present in active root extractsReversible, Competitive[8]
Harmine Peganum harmala seeds/rootsPotent inhibitorReversible, Competitive[7][8]
Harmaline Peganum harmala seedsPotent inhibitorReversible, Competitive[7][8]
P. harmala Seed Extract Seeds27 µg/L - 49.9 µg/LReversible, Competitive[7][8]
P. harmala Root Extract Roots159 µg/LReversible, Competitive[8]

Core Mechanism 3: Antioxidant and Direct Neuroprotective Effects

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathogenic feature in neurodegenerative disorders.[9][10] It leads to damage of lipids, proteins, and DNA, ultimately causing neuronal death.[9] this compound demonstrates significant antioxidant properties, protecting neurons from oxidative damage.[9][11]

The antioxidant action of this compound includes:

  • Direct ROS Scavenging: this compound can directly neutralize harmful reactive oxygen species.[11]

  • Mitochondrial Protection: It protects brain mitochondria from damage induced by neurotoxins like dopamine and 6-hydroxydopamine by preserving mitochondrial membrane potential and function.[11]

  • Enhancement of Endogenous Antioxidants: this compound treatment has been shown to increase the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).[9]

  • Inhibition of Thiol Oxidation: It prevents the catecholamine-induced oxidation of vital thiol groups in proteins within mitochondria and synaptosomes.[11]

Harmol_Antioxidant_Action Antioxidant and Neuroprotective Actions of this compound Neurotoxins Neurotoxins (e.g., 6-OHDA) Mitochondria Mitochondria Neurotoxins->Mitochondria Induce Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Produce CellDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->CellDamage Cause This compound This compound This compound->Mitochondria Protects This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) This compound->AntioxidantEnzymes Upregulates Activity Neuroprotection Neuroprotection (Cell Viability) CellDamage->Neuroprotection Prevention leads to AntioxidantEnzymes->ROS Neutralize

Antioxidant and Neuroprotective Actions of this compound
Data Presentation: Effect of this compound on Oxidative Stress Markers

MarkerModel SystemTreatmentResultReference
Lipid Oxidation Rat Prefrontal Cortex & HippocampusHarmine (5, 10, 15 mg/kg)Reduced[9]
Protein Oxidation Rat Prefrontal Cortex & HippocampusHarmine (5, 10, 15 mg/kg)Reduced[9]
Superoxide Dismutase (SOD) Activity Rat Prefrontal Cortex & HippocampusHarmine (5, 10, 15 mg/kg)Increased[9]
Catalase (CAT) Activity Rat Prefrontal Cortex & HippocampusHarmine (5, 10, 15 mg/kg)Increased[9]
Mitochondrial Swelling Isolated Brain MitochondriaHarmaline/HarmalolDecreased alteration induced by dopamine[11]
Mitochondrial Membrane Potential Isolated Brain MitochondriaHarmaline/HarmalolDecreased alteration induced by dopamine[11]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Cell Culture and Treatment
  • Cell Lines: Pheochromocytoma (PC12), mouse neuroblastoma (N2a), or Human Embryonic Kidney (HEK) cells are commonly used.[3][6][11]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are seeded in plates and, after reaching desired confluency, treated with varying concentrations of this compound (e.g., 1-20 µM) for specified time periods (e.g., 12-48 hours) to assess dose- and time-dependent effects.[3]

Western Blot Analysis for Protein Expression
  • Lysate Preparation: After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., α-synuclein, LC3B, p62, p-AMPK, AMPK, β-actin).[3][6]

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6] The signal is visualized using an ECL chemiluminescence reagent and quantified with imaging software.[6]

Autophagy Flux Assay with mCherry-EGFP-LC3B
  • Transfection: N2a cells are transfected with a plasmid encoding the mCherry-EGFP-LC3B tandem construct using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are treated with this compound, a negative control (vehicle), or a positive control (rapamycin for induction, chloroquine for blockage).[3]

  • Imaging: Cells are fixed and imaged using a confocal microscope.

  • Analysis: Autophagosomes appear as yellow puncta (EGFP and mCherry signals merge), while autolysosomes appear as red-only puncta (EGFP signal is quenched by the acidic lysosomal environment). An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.[3]

Lysosomal Content Analysis with Lyso-Tracker Staining
  • Treatment: Cells are treated with this compound as described above.

  • Staining: In the final 30-60 minutes of incubation, Lyso-Tracker Red dye is added directly to the culture medium at a final concentration of approximately 50-75 nM.

  • Imaging: Cells are washed and immediately imaged live using fluorescence microscopy.

  • Analysis: The fluorescence intensity of Lyso-Tracker Red is quantified to determine changes in lysosomal mass, indicating lysosomal biogenesis.[3]

Experimental_Workflow Typical In Vitro Experimental Workflow for this compound cluster_assays Endpoint Analysis Start Start: Seed Neuronal Cells (e.g., PC12, N2a) InducePathology Induce Pathology (Optional) (e.g., Transfect with A53T α-syn) Start->InducePathology Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat (For direct effect studies) InducePathology->Treat Endpoint Select Endpoint Assays Treat->Endpoint WB Western Blot (LC3, p62, p-AMPK) Endpoint->WB Flux Autophagy Flux Assay (mCherry-EGFP-LC3) Endpoint->Flux Lyso Lysosomal Staining (Lyso-Tracker) Endpoint->Lyso Toxicity Cell Viability Assay (MTT / LDH) Endpoint->Toxicity Analysis Data Analysis & Quantification WB->Analysis Flux->Analysis Lyso->Analysis Toxicity->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

Typical In Vitro Experimental Workflow for this compound

References

An In-depth Technical Guide to the Synthesis and Characterization of Harmol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a β-carboline alkaloid, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities, including antitumor, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives. It details experimental protocols for the preparation of various this compound analogs, including ethers and esters, and presents a systematic compilation of their characterization data. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and potential therapeutic applications.

Introduction

This compound (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a naturally occurring β-carboline alkaloid found in several plant species. Its unique tricyclic structure has attracted significant interest in the field of drug discovery, leading to the synthesis of a diverse array of derivatives with modified pharmacokinetic and pharmacodynamic profiles. This document aims to be a core technical resource for professionals engaged in the research and development of this compound-based compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives primarily involves modifications at the 7-hydroxyl group, leading to the formation of ethers and esters.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole).

Experimental Protocol: Demethylation of Harmine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve harmine (1 equivalent) in a mixture of acetic acid and hydrobromic acid (48%).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. The product, this compound hydrobromide, will precipitate. Filter the precipitate, wash with cold water, and then neutralize with a suitable base (e.g., sodium bicarbonate solution) to obtain this compound. The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis of this compound Ethers (O-alkylation)

The synthesis of this compound ethers is typically achieved through the Williamson ether synthesis, which involves the reaction of this compound with an alkyl halide in the presence of a base.[1]

Experimental Protocol: General Procedure for O-alkylation of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the corresponding alkyl halide (e.g., alkyl bromide or iodide; 1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will precipitate out and can be collected by filtration. The solid is then washed with water and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound Esters (Esterification)

This compound esters can be synthesized via Fischer esterification, reacting this compound with a carboxylic acid in the presence of an acid catalyst, or by reacting this compound with a more reactive acyl chloride or acid anhydride.[2][3]

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid (1.5-3 equivalents) in a suitable solvent that can also act as a dehydrating agent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography.

Experimental Protocol: Esterification of this compound using Acyl Chlorides

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine; 1.2 equivalents).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for a few hours until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can be purified by column chromatography.

Characterization of this compound and Its Derivatives

The structural elucidation and purity assessment of synthesized this compound and its derivatives are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts are influenced by the nature of the substituent attached to the 7-oxygen.

Table 1: Representative ¹H NMR Spectral Data (δ, ppm) for this compound and its Derivatives

CompoundH-3H-4H-5H-6H-81-CH₃O-R
This compound8.33 (d)8.37 (d)8.23 (d)6.88 (dd)6.99 (d)2.92 (s)-
This compound Methyl Ether~8.3~8.4~8.2~7.0~7.1~2.9~3.9 (s)
This compound Ethyl Ether~8.3~8.4~8.2~7.0~7.1~2.9~4.1 (q), ~1.4 (t)
This compound Acetate~8.4~8.5~8.3~7.2~7.3~2.9~2.3 (s)

Note: Approximate chemical shifts are provided for derivatives based on general spectroscopic principles. Actual values may vary.

Table 2: Representative ¹³C NMR Spectral Data (δ, ppm) for this compound

CarbonChemical Shift (δ, ppm)
C-1~146
C-3~129
C-4~114
C-4a~133
C-4b~113
C-5~125
C-6~113
C-7~162
C-8~97
C-8a~137
C-9a~134
1-CH₃~16
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecules.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
O-H (this compound)Stretching3400-3200 (broad)
N-HStretching~3300
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (Ester)Stretching1750-1735
C=C, C=NStretching1650-1500
C-O (Ether/Ester)Stretching1300-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. In electron ionization (EI) mode, this compound and its derivatives typically show a prominent molecular ion peak (M⁺). Fragmentation often involves the loss of the alkyl or acyl group from the ether or ester functionality, respectively.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the activation of the extrinsic apoptotic pathway in a Fas-independent manner. This compound can activate caspase-8, which in turn cleaves and activates downstream executioner caspases like caspase-3. Activated caspase-8 can also cleave Bid to truncated Bid (tBid), which translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[4][5]

apoptosis_pathway This compound This compound Caspase8 Pro-caspase-8 This compound->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Bid Bid ActiveCaspase8->Bid Cleaves Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CytochromeC->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

This compound-induced Caspase-8 Dependent Apoptosis Pathway
Induction of Autophagy

In certain cancer cells, this compound induces autophagic cell death. This process is regulated by the Akt/mTOR and ERK1/2 signaling pathways. This compound can inhibit the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy, thereby promoting the formation of autophagosomes. Additionally, this compound can activate the ERK1/2 pathway, which also contributes to the induction of autophagy.[2][6][7][8]

autophagy_pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits ERK ERK1/2 This compound->ERK Activates mTOR mTOR PI3K_Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits ERK->Autophagy Promotes

This compound's Role in Autophagy via Akt/mTOR and ERK Pathways
Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a known reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its potential antidepressant effects.[9][10]

mao_inhibition This compound This compound MAOA MAO-A This compound->MAOA Inhibits IncreasedLevels Increased Monoamine Levels This compound->IncreasedLevels Degradation Degradation MAOA->Degradation Catalyzes Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation

Mechanism of MAO-A Inhibition by this compound

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and key signaling pathways of this compound and its derivatives. The synthetic protocols for this compound ethers and esters offer a foundation for the development of new analogs with potentially enhanced therapeutic properties. The compiled characterization data serves as a valuable reference for researchers in this field. Furthermore, the elucidation of this compound's mechanisms of action in apoptosis, autophagy, and MAO-A inhibition highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders. Further research into the structure-activity relationships of this compound derivatives will be crucial for optimizing their biological activities and advancing them through the drug development pipeline.

References

Harmol as a Monoamine Oxidase Inhibitor in Brain Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Harmol's activity as a monoamine oxidase (MAO) inhibitor, with a specific focus on its implications for brain tissue. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Monoamine Oxidase Inhibition

This compound, a β-carboline alkaloid, has been identified as a monoamine oxidase inhibitor (MAOI).[1] Monoamine oxidases are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain and other tissues. There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs. While the broader class of β-carbolines, including harmine and harmaline, are well-characterized MAOIs, specific quantitative data on this compound's activity, particularly in brain tissue, is less abundant in the current scientific literature. This guide aims to consolidate the existing knowledge on this compound's MAO inhibitory properties.

Quantitative Data on MAO Inhibition

The available quantitative data for this compound's inhibition of MAO-A and MAO-B is limited. For comparative purposes, data for the structurally related β-carboline alkaloids, harmine and harmaline, are also presented.

Table 1: Inhibitory Activity of this compound and Related β-Carbolines on MAO-A

CompoundIC50 (µM)Ki (µM)Source Organism/Enzyme
This compound0.018Not ReportedBanisteriopsis caapi
Harmine0.0020.0001Banisteriopsis caapi
HarmalineNot ReportedNot ReportedNot Reported

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Inhibitory Activity of this compound and Related β-Carbolines on MAO-B

CompoundIC50 (µM)Ki (µM)Source Organism/Enzyme
This compoundSpecific inhibitory effect noted, but no quantitative data available.Not ReportedNot Reported
Harmine20Not ReportedBanisteriopsis caapi
HarmalineNot ReportedNot ReportedNot Reported

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

The following section details a representative experimental protocol for determining the MAO inhibitory activity of a compound like this compound, using the widely employed kynuramine assay.

Kynuramine Assay for MAO-A and MAO-B Inhibition

This method is based on the MAO-catalyzed deamination of kynuramine, which then cyclizes to form 4-hydroxyquinoline. The formation of this product can be measured spectrophotometrically or fluorometrically.

Materials:

  • Enzyme Source: Rat brain mitochondria preparation or recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine dihydrobromide.

  • Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Stopping Reagent: 2 N NaOH.

  • Detection Instrument: Spectrophotometer or fluorometer.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

Procedure:

  • Enzyme Preparation: Prepare dilutions of the MAO-A and MAO-B enzymes in the potassium phosphate buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound to determine the IC50 value.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer.

    • This compound solution at various concentrations (or positive control or vehicle for control wells).

    • Enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction. The final concentration of kynuramine should be close to its Km value for the respective enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding 2 N NaOH to each well.

  • Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.

Visualizations

Signaling Pathway of Monoamine Oxidase Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_pre Dopamine L_DOPA->Dopamine_pre VMAT2 VMAT2 Dopamine_pre->VMAT2 MAO MAO-A / MAO-B Dopamine_pre->MAO Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DOPAC DOPAC MAO->DOPAC This compound This compound This compound->MAO Inhibition Dopamine_synapse->Dopamine_pre Reuptake (DAT) Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction

Caption: Mechanism of MAO inhibition by this compound in a dopaminergic synapse.

Experimental Workflow for Kynuramine Assay

Kynuramine_Assay_Workflow A Prepare Reagents: - MAO Enzyme (A or B) - Kynuramine (Substrate) - this compound (Inhibitor) - Buffer B Dispense Reagents into 96-well Plate: - Buffer - this compound (or control) - MAO Enzyme A->B C Pre-incubate at 37°C for 15 min B->C D Initiate Reaction: Add Kynuramine C->D E Incubate at 37°C for 20-30 min D->E F Terminate Reaction: Add 2 N NaOH E->F G Measure Fluorescence: (Ex: 310-320 nm, Em: 380-400 nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki G->H

Caption: Experimental workflow for the kynuramine-based MAO inhibition assay.

Conclusion

This compound demonstrates potential as a monoamine oxidase inhibitor, with evidence suggesting a specific inhibitory effect on MAO-B. However, there is a clear need for further research to quantify its inhibitory potency (IC50 and Ki values) against both MAO-A and MAO-B in brain tissue. The standardized experimental protocols outlined in this guide provide a framework for conducting such investigations. A more comprehensive understanding of this compound's interaction with monoamine oxidases will be crucial for evaluating its therapeutic potential in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Harmol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a fluorescent heterocyclic compound belonging to the β-carboline family of alkaloids.[1][2] It is a metabolite of the more widely known harmala alkaloids, such as harmine and harmaline, and is also found naturally in various plants and even some mushrooms.[3] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including its roles as a monoamine oxidase (MAO) inhibitor, an inducer of apoptosis and autophagy, and its potential neuroprotective effects.[1][4][5] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers in their exploration of this multifaceted molecule.

Molecular Structure of this compound

This compound possesses a tricyclic aromatic structure, which is the foundation of its chemical behavior and biological activity.

Chemical Identity
IdentifierValue
IUPAC Name 1-methyl-9H-pyrido[3,4-b]indol-7-ol[2]
Alternate IUPAC Name 1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one[1]
Chemical Formula C₁₂H₁₀N₂O[1][2]
Molecular Weight 198.22 g/mol [1]
CAS Number 487-03-6[1][2]
SMILES String CC1=C2NC3=C(C=CC(O)=C3)C2=CC=N1[2]
InChI Key SATMZMMKDDTOSQ-UHFFFAOYSA-N[2]

Chemical Properties of this compound

The chemical properties of this compound dictate its stability, solubility, and reactivity, which are critical considerations for its use in research and drug development.

Quantitative Physicochemical Data
PropertyValueSource
Melting Point 231 °C--INVALID-LINK--[6]
logP 2.52--INVALID-LINK--[7]
pKa (Strongest Acidic) 9.03--INVALID-LINK--[7]
pKa (Strongest Basic) 6.54--INVALID-LINK--[7]
Water Solubility 0.143 mg/mL--INVALID-LINK--[7]
Solubility in DMF 20 mg/mL--INVALID-LINK--[8]
Solubility in DMSO 20 mg/mL--INVALID-LINK--[8]
Solubility in DMSO (with sonication) 45 mg/mL--INVALID-LINK--[9]
Solubility in DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL--INVALID-LINK--[8]
Solubility in Ethanol 10 mg/mL--INVALID-LINK--[8]
Solubility of this compound hydrochloride dihydrate in water Soluble--INVALID-LINK--[10]
Reactivity and Stability

This compound is a relatively stable aromatic compound. Its reactivity is centered around the hydroxyl group, which can undergo reactions such as etherification and esterification, and the nitrogen atoms in the heterocyclic rings, which can be protonated or alkylated. This compound is also susceptible to oxidation, particularly at the indole nitrogen and the phenolic hydroxyl group. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed with this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory effect of this compound on MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Hydrogen peroxide standard

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute MAO-A and MAO-B enzymes to the desired concentration in cold assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

    • Prepare stock solutions of clorgyline and selegiline as positive controls.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the enzyme solution.

    • Add 25 µL of the this compound dilutions or control inhibitors to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

  • Detection:

    • After a 20-minute incubation at 37°C, stop the reaction by adding 50 µL of a solution containing HRP and Amplex Red in the assay buffer.

    • Incubate the plate for an additional 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Construct a standard curve using the hydrogen peroxide standards.

    • Calculate the percentage of MAO inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value of this compound for both MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Induction of Apoptosis via Caspase-8 Activation

This protocol describes a method to assess the ability of this compound to induce apoptosis in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., H596 non-small cell lung cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Caspase-8 inhibitor (e.g., Z-IETD-FMK)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.

    • For inhibitor studies, pre-treat a set of cells with the caspase-8 inhibitor for 1-2 hours before adding this compound.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the this compound-treated groups to the untreated control.

    • Evaluate the effect of the caspase-8 inhibitor on this compound-induced apoptosis.

Visualizations

Signaling Pathway: this compound-Induced Caspase-8 Dependent Apoptosis

Harmol_Apoptosis_Pathway This compound This compound Procaspase8 Pro-caspase-8 This compound->Procaspase8 Induces activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Direct Activation tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruitment and Activation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced caspase-8 dependent apoptosis pathway.

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification using Standard Curve Chromatogram->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, tailored for a scientific audience. The compilation of quantitative data into a clear tabular format, along with detailed experimental protocols and visual diagrams of key processes, aims to facilitate further research and development involving this promising β-carboline alkaloid. As our understanding of this compound's biological activities continues to grow, this foundational knowledge will be crucial for unlocking its full therapeutic potential.

References

Harmol's Role in Autophagy and Lysosomal Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Harmol, a β-carboline alkaloid, modulates autophagy and lysosomal pathways. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a crucial role in maintaining cellular homeostasis.[1] This catabolic pathway converges with the lysosomal system, the primary degradative compartment of the cell. Dysregulation of the autophagy-lysosome pathway (ALP) is implicated in a variety of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2]

This compound, a naturally occurring β-carboline alkaloid, has emerged as a significant modulator of the ALP.[3][4] Research indicates that this compound promotes the clearance of pathogenic protein aggregates, such as α-synuclein, by enhancing both autophagic flux and lysosomal biogenesis.[2][3] This guide details the signaling pathways affected by this compound, presents quantitative data from key experiments, and provides the methodologies for replicating these findings.

This compound's Impact on Autophagy Flux and Lysosomal Biogenesis

This compound has been shown to be a potent activator of the autophagy-lysosome pathway. Its effects are twofold: it enhances the entire process of autophagy from initiation to degradation (autophagic flux) and stimulates the production of new lysosomes (lysosomal biogenesis).[3][5]

2.1 Enhancement of Autophagic Flux

Autophagic flux is a measure of the efficiency of the autophagy process. This compound treatment has been demonstrated to significantly increase this flux. Key indicators include the ratio of microtubule-associated protein 1 light chain 3-II (LC3B-II) to LC3B-I and the degradation of the autophagy substrate p62/SQSTM1.[2][5] this compound treatment leads to an increased LC3B-II/LC3B-I ratio and promotes the degradation of p62, indicating a restoration and enhancement of autophagic activity.[5]

To confirm that this compound enhances autophagic flux rather than causing lysosomal stress, researchers use tandem fluorescent-tagged LC3B (mCherry-EGFP-LC3B). In this system, autophagosomes appear as yellow puncta (merged mCherry and EGFP fluorescence), while autolysosomes appear as red-only puncta (EGFP fluorescence is quenched in the acidic lysosomal environment). This compound treatment significantly increases the number of red-only puncta, confirming the successful fusion of autophagosomes with lysosomes and subsequent degradation.[3][5]

2.2 Promotion of Lysosomal Biogenesis

Concurrent with its effects on autophagy, this compound stimulates lysosomal biogenesis. This is evidenced by an increase in lysosomal content, as measured by LysoTracker Red staining, and the elevated expression of key lysosomal proteins.[5] Specifically, this compound upregulates the expression of Lysosomal-Associated Membrane Protein 1 (LAMP1) and both the precursor and mature forms of the lysosomal protease Cathepsin D (CTSD).[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of autophagy and lysosomal function as reported in studies on PC12 and N2a cells.[5]

Table 1: Effect of this compound on Autophagy Markers in PC12 Cells

MarkerTreatmentConcentration (µM)Fold Change (vs. Control)
LC3B-II/LC3B-I Ratio This compound3~1.5
10~2.0
30~2.5
p62 Degradation This compound3~0.8
10~0.6
30~0.4

Table 2: Effect of this compound on Lysosomal Markers in PC12 Cells

MarkerTreatmentConcentration (µM)Fold Change (vs. Control)
LAMP1 This compound3~1.2
10~1.8
30~2.2
pro-CTSD This compound3~1.3
10~1.7
30~2.0
mature-CTSD This compound3~1.4
10~2.0
30~2.5

Table 3: Effect of this compound on Autophagic Flux in N2a Cells

AssayTreatmentConcentrationResult
LysoTracker Red Staining This compound30 µMSignificant increase in fluorescence intensity
mCherry-EGFP-LC3B This compound30 µMSignificant increase in red-only puncta per cell

Core Signaling Pathway: AMPK-mTOR-TFEB Axis

The primary mechanism by which this compound exerts its effects on the autophagy-lysosome pathway is through the modulation of the AMPK-mTOR-TFEB signaling axis.[2][3][6] This pathway is a central regulator of cellular metabolism and growth.[7][8]

  • AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][6]

  • mTOR Inhibition: Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master negative regulator of autophagy.[2][6][7] this compound treatment decreases the phosphorylation of mTOR at Ser2448.[2]

  • TFEB Dephosphorylation and Nuclear Translocation: mTORC1, when active, phosphorylates and inactivates the Transcription Factor EB (TFEB) by sequestering it in the cytoplasm.[6][9] TFEB is a master regulator of lysosomal biogenesis and autophagy.[10] By inhibiting mTORC1, this compound promotes the dephosphorylation of TFEB.[2][6] Dephosphorylated TFEB is then free to translocate into the nucleus.[3][6]

  • Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, upregulating the expression of numerous genes involved in autophagy and lysosomal biogenesis, including LAMP1 and CTSD.[2][6][10]

This cascade of events ultimately leads to the enhanced cellular degradative capacity observed upon this compound treatment.

Harmol_AMPK_mTOR_TFEB_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits TFEB_cyto TFEB (Cytoplasm) (Phosphorylated) mTORC1->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus TFEB (Nucleus) (Dephosphorylated) TFEB_cyto->TFEB_nucleus Dephosphorylation & Nuclear Translocation Genes Autophagy & Lysosomal Genes (CLEAR elements) TFEB_nucleus->Genes Activates Transcription Proteins Autophagy & Lysosomal Proteins (e.g., LAMP1, CTSD) Genes->Proteins Translation ALP Enhanced Autophagy-Lysosome Pathway Function Proteins->ALP

Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway.

4.1 Other Potential Pathways

While the AMPK-mTOR-TFEB axis is the primary described mechanism, some studies suggest this compound may also transiently activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can also contribute to autophagy induction.[4][11] However, in some cell types, this effect is partial, suggesting other major pathways are involved.[4][11] Another study points to an mTOR-independent, Atg5/Atg12-dependent pathway for a derivative of this compound.[12]

Experimental_Workflow_Autophagy_Flux cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Plate N2a or PC12 cells treat Treat with this compound (e.g., 3-30 µM, 24h) start->treat control Control (DMSO) start->control wb Western Blot (LC3B, p62, LAMP1, CTSD) treat->wb lyso LysoTracker Staining (Lysosomal Content) treat->lyso mcherry mCherry-EGFP-LC3B Transfection (Autophagic Flux) treat->mcherry control->wb control->lyso control->mcherry quant_wb Quantify Protein Levels (Densitometry) wb->quant_wb quant_lyso Measure Fluorescence Intensity lyso->quant_lyso quant_mcherry Count Red & Yellow Puncta mcherry->quant_mcherry

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

5.1 Western Blotting for Autophagy and Lysosomal Markers

  • Objective: To quantify the protein levels of LC3B, p62, LAMP1, and CTSD.

  • Methodology:

    • Cell Lysis: After treatment with this compound or vehicle control, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3B, p62, LAMP1, CTSD, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: Band intensities are quantified using densitometry software and normalized to the loading control. The LC3B-II/LC3B-I ratio is calculated.

5.2 mCherry-EGFP-LC3B Autophagy Flux Assay

  • Objective: To visualize and quantify autophagic flux.

  • Methodology:

    • Transfection: N2a cells are transiently transfected with a mCherry-EGFP-LC3B adenovirus or plasmid.[5]

    • Treatment: After an initial incubation period (e.g., 2 hours), cells are treated with this compound (e.g., 30 µM), a positive control (e.g., Rapamycin), a negative control (e.g., Chloroquine), or vehicle for 24 hours.[5]

    • Imaging: Live or fixed cells are imaged using a confocal fluorescence microscope. EGFP is excited at ~488 nm and mCherry at ~561 nm.

    • Analysis: The number of yellow (EGFP+mCherry+, autophagosomes) and red-only (mCherry+, autolysosomes) puncta per cell are counted from multiple fields of view. An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.

5.3 LysoTracker Staining

  • Objective: To quantify lysosomal content (mass).

  • Methodology:

    • Treatment: Cells are treated with this compound or vehicle as described.

    • Staining: During the final 30-60 minutes of treatment, LysoTracker Red DND-99 (e.g., 50 nM) is added directly to the culture medium.[3][5]

    • Imaging: Cells are washed and imaged immediately using fluorescence microscopy.

    • Analysis: The mean fluorescence intensity per cell is quantified using image analysis software. An increase in intensity indicates an increase in lysosomal content.

5.4 Immunofluorescence for TFEB Nuclear Translocation

  • Objective: To visualize the subcellular localization of TFEB.

  • Methodology:

    • Cell Culture: Cells (e.g., HeLa cells stably expressing 3xFlag-TFEB) are grown on coverslips.[2]

    • Treatment: Cells are treated with this compound (e.g., 30 µM) or vehicle for the desired time.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

    • Blocking: Cells are blocked with a solution containing BSA and normal goat serum.

    • Antibody Staining: Cells are incubated with a primary antibody against TFEB (or its tag, e.g., Flag), followed by an appropriate fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

    • Imaging: Coverslips are mounted and imaged using a confocal microscope.

    • Analysis: The ratio of nuclear to cytoplasmic TFEB fluorescence intensity is calculated. An increase in this ratio indicates nuclear translocation.

Conclusion and Therapeutic Implications

This compound is a robust activator of the autophagy-lysosome pathway. It enhances autophagic flux and promotes lysosomal biogenesis primarily through the activation of the AMPK-mTOR-TFEB signaling axis.[2][3] By upregulating the cell's degradative capacity, this compound facilitates the clearance of toxic protein aggregates, suggesting its potential as a therapeutic agent for neurodegenerative disorders like Parkinson's disease, where such accumulations are a key pathological feature.[2][3] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other modulators of this critical cellular pathway.

References

Exploring the Anti-Tumor Activities of Harmol on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-tumor activities of Harmol, a naturally occurring β-carboline alkaloid, against various cancer cell lines. It details the current understanding of its mechanisms of action, summarizes key quantitative findings, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Quantitative Data Summary: Efficacy of this compound

Cancer Cell LineCancer TypePrimary EffectEffective Concentration / Key FindingsMolecular Markers
H596 Non-Small Cell Lung CancerApoptosisApoptosis induced in a dose-dependent manner.Activation of Caspase-8, Caspase-9, and Caspase-3; PARP cleavage; decrease in Bid protein.[1]
A549 Non-Small Cell Lung CancerAutophagyDose- and time-dependent cell death; autophagy observed at 70 µM.[2]Transient activation of ERK1/2; No change in Akt/mTOR pathway; Increased LC3-II levels.[2][3]
U251MG Human GliomaAutophagy followed by ApoptosisAutophagy induced within 12h; apoptosis observed after 36h.Inhibition of Akt/mTOR pathway; Downregulation of survivin.
HT-29 Colon CarcinomaApoptosisSignificant decrease in cell viability and proliferation.Induction of apoptotic events.[1]
H226 Non-Small Cell Lung CancerNegligible CytotoxicityThis compound did not induce significant apoptosis in this cell line.[1]N/A

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's anti-tumor properties. The following sections outline standard protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Collect both adherent and floating cells.

  • Cell Harvesting: For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels, which is essential for elucidating signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-8, Cleaved Caspase-3, PARP, Bcl-2, Bax, LC3-I/II, p-ERK, total-ERK, p-Akt, total-Akt, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound's anti-tumor activity is mediated through distinct signaling pathways that vary between cancer cell types.

Caspase-8 Dependent Apoptosis in H596 Cells

In human lung carcinoma H596 cells, this compound induces apoptosis through a pathway that is dependent on the activation of caspase-8 but occurs independently of the Fas/Fas ligand interaction.[1] This suggests an extrinsic-like apoptotic pathway that bypasses the need for death receptor ligation. Activated caspase-8 can then directly cleave and activate effector caspase-3 and also cleave Bid into tBid, which translocates to the mitochondria to initiate the intrinsic apoptotic pathway.

G This compound This compound aCasp8 Active Caspase-8 This compound->aCasp8 Activates Casp8 Pro-Caspase-8 tBid tBid aCasp8->tBid Cleaves aCasp3 Active Caspase-3 aCasp8->aCasp3 Cleaves Bid Bid Mito Mitochondria tBid->Mito Translocates to CytC Cytochrome c Release Mito->CytC Induces aCasp9 Active Caspase-9 CytC->aCasp9 Activates Casp9 Pro-Caspase-9 aCasp9->aCasp3 Cleaves Casp3 Pro-Caspase-3 cPARP Cleaved PARP aCasp3->cPARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis Executes PARP PARP cPARP->Apoptosis Leads to G This compound This compound pERK p-ERK1/2 (Active) This compound->pERK Transiently Activates Unknown Other Pathway(s) This compound->Unknown MEK MEK ERK ERK1/2 AutophagyMachinery Autophagy Machinery pERK->AutophagyMachinery Partially Regulates Unknown->AutophagyMachinery Regulates Autophagosome Autophagosome Formation AutophagyMachinery->Autophagosome Leads to CellDeath Autophagic Cell Death Autophagosome->CellDeath Results in G This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits Survivin Survivin Autophagy->Survivin Apoptosis Apoptosis Autophagy->Apoptosis Subsequently Induces Survivin->Apoptosis Inhibits G Start Start: Cancer Cell Line Selection Culture Cell Culture & Expansion Start->Culture Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 CellDeath Mechanism of Cell Death (Flow Cytometry - Annexin V/PI) IC50->CellDeath Use IC50 conc. Pathway Signaling Pathway Analysis (Western Blot) IC50->Pathway Use IC50 conc. Data Data Analysis & Interpretation CellDeath->Data Pathway->Data Conclusion Conclusion & Future Work Data->Conclusion

References

An In-Depth Technical Guide on the Interaction of Harmol with GABA-A Receptors in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between harmol, a β-carboline alkaloid, and γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS). While direct quantitative data for this compound's interaction with GABA-A receptors is limited in publicly available literature, this guide synthesizes existing research on this compound and its close structural analogs, harmine and harmaline, to elucidate its potential mechanisms of action. This document covers the molecular pharmacology of the GABA-A receptor, details established experimental protocols for studying such interactions, and presents available quantitative data in a structured format. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound and the GABA-A Receptor

This compound is a fluorescent, psychoactive β-carboline alkaloid found in various plants, including Peganum harmala. β-carbolines are known to exert a range of effects on the CNS, and their interaction with the GABAergic system is a key area of investigation. The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties. The GABA-A receptor complex possesses multiple allosteric binding sites, including the well-known benzodiazepine site, which are targets for a wide array of therapeutic drugs.

Recent studies have indicated that this compound modulates GABA-A receptors, contributing to its pharmacological profile, which includes antidepressant-like effects.[1] Understanding the precise nature of this interaction is crucial for the development of novel therapeutics targeting the GABAergic system.

Quantitative Data on the Interaction of this compound and Related β-Carbolines with GABA-A Receptors

Direct quantitative data on the binding affinity (Ki) and functional potentiation (EC50) of this compound at GABA-A receptors is not extensively reported in the scientific literature. However, studies on the structurally similar β-carbolines, harmine and harmaline, provide valuable insights into the potential interaction of this compound with these receptors. The following table summarizes the available data for these compounds.

CompoundReceptor/Assay SystemParameterValueReference
Harmine Rat Basal Amygdala Projection Neurons (Whole-cell patch clamp)EffectIncreases sIPSC frequency and amplitude[2]
Harmine Rat Brain Membranes (Radioligand binding)Ki>10,000 nM (Benzodiazepine site)[3]
Harmaline Rat Hippocampal Slices (Electrophysiology)EffectDepresses population spike amplitude (reversed by picrotoxin)[4]
Harmaline Radioligand binding and ³⁶Cl⁻ uptake studiesEffectNo interaction with the GABA receptor-ionophore complex[5]
This compound Preclinical modelsEffectModulates GABA-A receptor[1]

sIPSC: spontaneous Inhibitory Postsynaptic Current

Note: The high Ki value for harmine at the benzodiazepine site suggests it does not bind with high affinity to this classical site, implying a different mechanism or binding location for its GABAergic effects. The conflicting data for harmaline highlight the complexity of β-carboline pharmacology and the need for further research.

Experimental Protocols

The study of this compound's interaction with GABA-A receptors employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-A receptor, typically by measuring its ability to displace a radiolabeled ligand that binds to a specific site (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

  • Methodology:

    • Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and centrifuged to isolate the synaptosomal membranes containing the GABA-A receptors.

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Electrophysiological Recordings (Two-Electrode Voltage Clamp/Patch Clamp)

Electrophysiology directly measures the functional effect of a compound on the ion channel activity of the GABA-A receptor.

  • Objective: To determine if this compound modulates GABA-induced chloride currents (potentiation or inhibition) and to calculate its potency (EC50) and efficacy.

  • Methodology (using Xenopus oocytes expressing recombinant GABA-A receptors):

    • Receptor Expression: Messenger RNA (mRNA) encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

    • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant value (e.g., -70 mV).

    • Drug Application: A baseline GABA-induced current is established by applying a low concentration of GABA (typically the EC10-EC20). This compound is then co-applied with GABA at various concentrations.

    • Data Acquisition: The changes in the chloride current in response to GABA and GABA + this compound are recorded.

    • Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the baseline GABA response. A concentration-response curve is generated, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined.

  • Methodology (using whole-cell patch clamp on cultured neurons or brain slices):

    • Cell/Slice Preparation: Primary neurons are cultured, or acute brain slices are prepared from rodents.

    • Patch Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron's membrane potential is clamped at a specific voltage.

    • Drug Application: GABA and this compound are applied to the neuron using a perfusion system.

    • Data Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

Visualizing Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade initiated by GABA binding to the GABA-A receptor and the potential modulatory role of this compound.

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway and potential modulation by this compound.

Experimental Workflow for Electrophysiological Analysis

This diagram outlines the typical workflow for investigating the effects of this compound on GABA-A receptors using electrophysiology.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep1 Receptor Expression (e.g., Xenopus oocytes) rec1 Two-Electrode Voltage Clamp or Patch Clamp prep1->rec1 prep2 Cell Culture or Brain Slice Preparation prep2->rec1 rec2 Establish Baseline GABA Response (EC10-EC20) rec1->rec2 rec3 Co-apply GABA and varying concentrations of this compound rec2->rec3 rec4 Record Chloride Currents rec3->rec4 ana1 Measure Current Potentiation rec4->ana1 ana2 Construct Concentration- Response Curve ana1->ana2 ana3 Determine EC50 and Maximum Efficacy ana2->ana3

Caption: Workflow for electrophysiological analysis of this compound's effects.

Logical Relationship of this compound's Allosteric Modulation

This diagram illustrates the logical relationship of how a positive allosteric modulator like this compound is thought to enhance GABA's effect.

Allosteric_Modulation GABA_binds GABA binds to GABA-A Receptor Conformational_change Conformational Change in Receptor GABA_binds->Conformational_change Harmol_binds This compound binds to allosteric site Harmol_binds->Conformational_change Increased_affinity Increased Affinity of GABA for Receptor Conformational_change->Increased_affinity Increased_channel_opening Increased Frequency/Duration of Cl⁻ Channel Opening Conformational_change->Increased_channel_opening Enhanced_inhibition Enhanced Inhibitory Neurotransmission Increased_affinity->Enhanced_inhibition Increased_channel_opening->Enhanced_inhibition

Caption: Logical flow of this compound's positive allosteric modulation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the function of GABA-A receptors, which likely contributes to its effects on the central nervous system. While direct quantitative data on its binding and functional modulation are sparse, studies on the related β-carbolines harmine and harmaline indicate a complex interaction that may not involve the classical benzodiazepine binding site.

Future research should focus on:

  • Quantitative Characterization: Performing detailed radioligand binding studies with this compound against various GABA-A receptor subtypes to determine its binding affinity (Ki).

  • Functional Assays: Conducting thorough electrophysiological experiments to quantify this compound's potency (EC50) and efficacy in modulating GABA-induced currents across a range of GABA-A receptor subunit combinations.

  • Subtype Selectivity: Investigating whether this compound exhibits selectivity for specific GABA-A receptor subtypes, which could have significant implications for its therapeutic potential and side-effect profile.

  • In Vivo Studies: Utilizing techniques like in vivo microdialysis to measure the effects of this compound administration on extracellular GABA levels in different brain regions.

A more precise understanding of this compound's interaction with GABA-A receptors will be instrumental in evaluating its potential as a lead compound for the development of novel drugs for a variety of neurological and psychiatric disorders.

References

The Metabolic Fate of Harmol in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Harmol in key preclinical animal models. This compound, a β-carboline alkaloid, undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. Understanding the species-specific differences in these pathways is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes quantitative metabolic data, details common experimental protocols, and visualizes key metabolic and experimental processes to support drug development efforts.

Executive Summary

This compound is rapidly metabolized in preclinical species, with its primary metabolic pathways being conjugation to form this compound glucuronide and this compound sulfate. The balance between these two pathways varies significantly between species, with sulfation being more predominant in rats and glucuronidation being more significant in mice. The liver is the primary site of metabolism, although extrahepatic conjugation, particularly in the intestine, also plays a role. Excretion of this compound and its metabolites occurs through both urine and bile, with the route being influenced by the type of conjugate and the animal species. This guide presents a detailed analysis of these processes in rats, mice, and dogs, providing valuable insights for researchers in the field of drug metabolism and pharmacokinetics.

Metabolic Pathways of this compound

The principal metabolic transformation of this compound in preclinical animal models is phase II conjugation of its phenolic hydroxyl group. This results in the formation of two major metabolites: this compound-7-O-sulfate (this compound sulfate) and this compound-7-O-glucuronide (this compound glucuronide). These conjugation reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively, which are present in high concentrations in the liver and intestine.[1][2][3] The resulting conjugates are more water-soluble than the parent compound, facilitating their excretion from the body.

Harmol_Metabolism This compound This compound Sulfate This compound Sulfate This compound->Sulfate Sulfation (SULTs) Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation (UGTs)

Figure 1: Primary metabolic pathways of this compound.

Quantitative Metabolic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites, the relative abundance of its major metabolites, and their excretion profiles in various preclinical animal models.

Pharmacokinetic Parameters

Data presented as mean ± SD or range where available. All studies administered this compound intravenously unless otherwise specified.

SpeciesCompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)Reference(s)
Rat This compoundInfusion (≤167 nmol/min)----200-[4]
Dog This compound1.0 mg/kg (IV, as metabolite of Harmine)15.7 ± 4.50.0818.3 ± 3.21.8 ± 0.5925.3 ± 154.212.8 ± 2.1[3]
Dog This compound1.0 mg/kg (IV, as metabolite of Harmaline)32.6 ± 8.10.0835.1 ± 7.91.5 ± 0.3492.1 ± 101.75.4 ± 1.1[3]

Note: Pharmacokinetic data for this compound metabolites are limited in the reviewed literature.

Metabolite Ratios
SpeciesTissue/MatrixSulfate:Glucuronide RatioExperimental ConditionReference(s)
Rat In vivo2.720 µmol/kg IV dose[1]
Mouse In vivo0.820 µmol/kg IV dose[1]
Excretion Profile
SpeciesRoute% of Dose Excreted (as this compound Sulfate)% of Dose Excreted (as this compound Glucuronide)CommentsReference(s)
Rat UrineMajorMinorThis compound sulfate is mainly excreted in urine.[2]
Rat BileMinor~50% of urinary excretionThis compound glucuronide is excreted in both bile and urine.[2]
Mouse Bile~35%-Following a 20 µmol/kg IV dose.[1]

Experimental Protocols

This section details the common methodologies employed in the study of this compound metabolism in preclinical models.

In Vivo Pharmacokinetic and Metabolism Studies

A typical in vivo study to characterize the pharmacokinetics and metabolism of this compound involves the following steps:

  • Animal Models: Male Wistar or Sprague-Dawley rats (250-300g), C57BL/6 mice (25-30g), or Beagle dogs (8-12kg) are commonly used. Animals are typically fasted overnight before dosing.

  • Dose Administration: this compound is administered, often intravenously (IV) via the tail vein (rats, mice) or cephalic vein (dogs) to study its disposition without the influence of absorption. Oral (PO) administration via gavage is used to assess oral bioavailability and first-pass metabolism. Doses can range from 1 to 20 mg/kg.

  • Sample Collection:

    • Blood: Serial blood samples (approx. 0.2-0.5 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces, typically over 24 or 48 hours, to determine the extent and routes of excretion.

  • Sample Preparation:

    • Plasma: For the analysis of total this compound (parent + conjugates), plasma samples are subjected to enzymatic hydrolysis. This typically involves incubation with β-glucuronidase and arylsulfatase at 37°C for a specified period (e.g., 45 minutes to overnight) in an appropriate buffer (e.g., sodium acetate, pH 5.0).[4][5] Following hydrolysis, proteins are precipitated with a solvent like acetonitrile, and the supernatant is analyzed. For the analysis of individual conjugates, the hydrolysis step is omitted.

    • Urine: Urine samples are often diluted and can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration prior to analysis. Enzymatic hydrolysis is performed to quantify total aglycone.

  • Bioanalysis: The concentrations of this compound and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal Preclinical Animal Model (Rat, Mouse, or Dog) Dosing Dose Administration (IV or Oral) Animal->Dosing Collection Sample Collection (Blood, Urine, Feces) Dosing->Collection Preparation Sample Preparation (e.g., Protein Precipitation, Enzymatic Hydrolysis) Collection->Preparation Analysis Bioanalysis (HPLC-MS/MS) Preparation->Analysis Data Data Analysis (Pharmacokinetic Modeling) Analysis->Data

Figure 2: General workflow for in vivo this compound metabolism studies.

In Vitro Metabolism Studies

In vitro systems are utilized to investigate the specific enzymes and tissues involved in this compound metabolism.

  • Test Systems:

    • Liver Microsomes: Microsomes from rat, mouse, dog, and human livers are used to study phase I and phase II metabolism. For this compound, which primarily undergoes conjugation, these preparations are fortified with cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation).

    • Hepatocytes: Isolated hepatocytes provide a more complete model as they contain both cytosolic and microsomal enzymes and intact cell membranes.

  • Incubation: this compound is incubated with the test system at 37°C. Reactions are initiated by adding the cofactors and terminated at various time points by adding a quenching solvent like cold acetonitrile.

  • Analysis: The formation of this compound sulfate and this compound glucuronide is monitored over time using HPLC-MS/MS to determine the kinetics of their formation (Km and Vmax).[6]

Analytical Methodology: HPLC-MS/MS
  • Chromatography: Reverse-phase HPLC is commonly employed for the separation of this compound and its metabolites. A C18 column (e.g., ACQUITY UPLC BEH C18) is often used with a gradient elution system.[3]

    • Mobile Phase A: Typically water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol, also containing an acid.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Positive electrospray ionization (ESI) is generally used. Specific precursor-to-product ion transitions are monitored for this compound, this compound sulfate, this compound glucuronide, and an internal standard.[3]

Discussion and Interspecies Comparison

The metabolic fate of this compound shows clear species-dependent differences. In rats, sulfation is the predominant metabolic pathway, with this compound sulfate being the major metabolite formed and primarily excreted in the urine.[1][2] In contrast, studies in mice indicate that glucuronidation plays a more significant role, with a lower sulfate-to-glucuronide ratio observed compared to rats.[1]

Data in dogs, although derived from studies where this compound was a metabolite of other compounds, suggest that this compound has a relatively short half-life and high clearance.[3] The extensive metabolism across all species indicates a low potential for accumulation of the parent drug.

The differences in the balance between sulfation and glucuronidation are critical for interspecies extrapolation. For instance, if one of the metabolites is associated with a particular pharmacological or toxicological effect, the choice of preclinical species for safety assessment becomes paramount. The cholestatic potential of this compound glucuronide at high concentrations in rats further underscores the importance of understanding these metabolic pathways.[7]

Conclusion

This compound is extensively metabolized in preclinical animal models, primarily via sulfation and glucuronidation. The relative importance of these pathways is species-dependent, with rats favoring sulfation and mice showing a greater contribution from glucuronidation. This in-depth guide provides a compilation of the available quantitative data and detailed experimental protocols to aid researchers and drug development professionals in designing and interpreting studies on the metabolic fate of this compound. A thorough understanding of these species differences is essential for the successful translation of preclinical findings to human clinical trials.

References

A Historical Perspective on the Discovery and Study of Beta-Carboline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carboline alkaloids are a prominent class of indole alkaloids found throughout the natural world, from plants and marine animals to insects and even within human tissues.[1][2] Their history is deeply intertwined with the traditional use of psychoactive plants in various cultures, and their scientific discovery has paved the way for a deeper understanding of neuropharmacology and has opened new avenues for drug development. This technical guide provides a comprehensive historical overview of the discovery and study of beta-carboline alkaloids, presents key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.

A Journey Through Time: The History of Beta-Carboline Alkaloids

The story of beta-carboline alkaloids begins not in a laboratory, but in the rich history of traditional medicine and shamanic rituals. For centuries, indigenous cultures have utilized plants containing these compounds for their therapeutic and psychoactive properties.

Ancient Roots: Peganum harmala and Banisteriopsis caapi

The earliest documented use of a beta-carboline-containing plant dates back nearly 2,700 years, with evidence of Peganum harmala (Syrian rue) being burned as incense in Iron Age Arabia.[3][4][5][6] Known for its antibacterial, psychoactive, and therapeutic properties, P. harmala was used in traditional medicine for a variety of ailments.[3][5][7]

In the Amazon basin, indigenous peoples have a long-standing tradition of using Banisteriopsis caapi, a jungle vine that is a key ingredient in the ceremonial psychoactive brew known as ayahuasca.[8][9][10][11][12] The name "ayahuasca" translates to "vine of the soul," highlighting its central role in spiritual and healing ceremonies.[10][12] European documentation of the use of B. caapi dates back to the 16th century, but it wasn't until the mid-19th century that the vine was formally identified by botanist Richard Spruce.[8]

The Dawn of Scientific Discovery: Isolation and Identification

The scientific investigation into the active principles of these sacred plants began in the 19th century.

  • 1841: Harmaline is first isolated from the seeds of Peganum harmala.[13]

  • 1847-1848: Harmine is isolated from P. harmala seeds.[14][15] It was initially given various names, including banisterine and telepathine, reflecting its discovery in B. caapi and its purported telepathic effects.[14][16]

  • 1919: The chemical structure of harmaline is correctly identified.[13]

  • 1927: The chemical structure of harmine is determined, and the first synthesis of harmaline is achieved.[13][14]

These initial discoveries marked a turning point, shifting the study of beta-carboline alkaloids from the realm of ethnobotany to the forefront of organic chemistry and pharmacology.

Unraveling the Mechanism: The Monoamine Oxidase Connection

A pivotal moment in understanding the pharmacological effects of beta-carboline alkaloids came with the discovery of their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine.[17][18]

It was found that harmine, harmaline, and other related beta-carbolines are potent, reversible inhibitors of monoamine oxidase A (MAO-A).[14][16][17] This discovery was crucial in explaining the psychoactive effects of ayahuasca. The brew typically contains a second plant, such as Psychotria viridis, which provides the potent psychedelic compound N,N-dimethyltryptamine (DMT).[12] DMT is normally inactive when consumed orally because it is rapidly broken down by MAO in the digestive system. The beta-carboline alkaloids from B. caapi inhibit this enzyme, allowing DMT to reach the brain and exert its psychoactive effects.[8][10][13]

This synergistic action is a remarkable example of indigenous pharmacological knowledge that predates modern scientific understanding by centuries.

Modern Research and Therapeutic Potential

In recent decades, research into beta-carboline alkaloids has expanded significantly, revealing a wide range of potential therapeutic applications beyond their traditional uses. These compounds have been shown to possess a diverse array of biological activities, including:

  • Antidepressant and anxiolytic effects[1][19]

  • Antitumor and antiviral properties[1][19]

  • Antiparasitic and antimicrobial activities[1][19]

  • Neuroprotective and cognitive-enhancing effects[20]

The ability of some beta-carbolines to intercalate into DNA and inhibit enzymes like cyclin-dependent kinases (CDKs) and topoisomerases has made them promising candidates for cancer research.[1] Furthermore, their interaction with various neurotransmitter receptors, including benzodiazepine and serotonin receptors, underscores their complex and multifaceted pharmacology.[1]

The journey of beta-carboline alkaloids, from ancient rituals to modern pharmacology, is a testament to the value of ethnobotanical knowledge and the ongoing potential for discovering novel therapeutic agents from the natural world.

Quantitative Data on Beta-Carboline Alkaloids

This section summarizes key quantitative data regarding the concentration of major beta-carboline alkaloids in their primary plant sources and their inhibitory potency against monoamine oxidase enzymes.

Concentration of Beta-Carboline Alkaloids in Plant Materials

The concentration of beta-carboline alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables provide a summary of reported concentrations in Peganum harmala and Banisteriopsis caapi.

Plant SourcePlant PartHarmine (% w/w)Harmaline (% w/w)Harmalol (% w/w)Tetrahydroharmine (% w/w)Total Alkaloids (% w/w)Reference
Peganum harmalaSeeds4.35.60.60.1~10.6[8]
Peganum harmalaRoots2.0-1.4 (as Harmol)-~3.4[8]
Peganum harmalaSeeds----2-7[16]
Peganum harmalaRipe Fruit----3.12[5]
Peganum harmalaFlowers----3.27[5]
Plant SourceHarmine (mg/g)Harmaline (mg/g)Tetrahydroharmine (mg/g)Total β-carbolines (mg/g)Reference
Banisteriopsis caapi4.79 (mean)0.451 (mean)2.18 (mean)7.4 (mean)[10]
Banisteriopsis caapi0.31 - 8.430.03 - 0.830.05 - 2.94-[16]
Inhibitory Potency of Beta-Carboline Alkaloids on Monoamine Oxidase (MAO)

The primary mechanism of action for many beta-carboline alkaloids is the inhibition of monoamine oxidase. Their potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

AlkaloidMAO-A Ki (nM)MAO-B Ki (µM)Reference
Harmine5-
Harmaline48-
2-Methylharminium69-
2,9-Dimethylharminium15-
Harman55.54-[3]
Norharman12001.12[3]
Plant ExtractMAO-A IC50 (µg/L)MAO-B InhibitionReference
Peganum harmala Seed Extract27Poor[8]
Peganum harmala Root Extract159Poor[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of beta-carboline alkaloids.

Extraction and Quantification of Beta-Carboline Alkaloids from Peganum harmala Seeds using HPLC

This protocol outlines a method for the extraction and subsequent quantification of harmine and harmaline from Peganum harmala seeds using High-Performance Liquid Chromatography (HPLC).

3.1.1 Materials and Reagents

  • Dried Peganum harmala seeds

  • Grinder

  • Methanol

  • Hexane

  • 5% Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (25%)

  • Chloroform

  • Anhydrous sodium sulfate

  • HPLC grade acetonitrile and water

  • Potassium phosphate buffer (10 mM, pH 7.0)

  • Harmine and harmaline analytical standards

  • HPLC system with UV detector

  • C18 analytical column (e.g., Tracer Excel 120 ODSA, 150x4.6 mm)

3.1.2 Extraction Procedure

  • Defatting: Grind 30 g of dried Peganum harmala seeds into a fine powder. Add 65 mL of hexane and stir for 30 minutes to remove fats. Filter the mixture and discard the hexane.

  • Acidic Extraction: To the seed residue, add 120 mL of a solution containing 5% HCl and 60% methanol. Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[17] This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

  • Separation: Centrifuge the extract and collect the supernatant.

  • Solvent Evaporation: Gently heat the supernatant on a hot plate to evaporate the methanol.

  • Basification: Alkalinize the remaining aqueous extract with 25% NaOH solution to a basic pH. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the basic solution to a separatory funnel and add chloroform. Shake vigorously and allow the layers to separate. The deprotonated alkaloids will partition into the chloroform layer. Collect the chloroform layer. Repeat the extraction with fresh chloroform two more times to ensure complete extraction.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract.

3.1.3 HPLC Analysis

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Tracer Excel 120 ODSA (150x4.6 mm)

    • Mobile Phase: A mixture of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30, v/v) in isocratic mode.[12][16]

    • Flow Rate: 1.5 mL/min[12][16]

    • Detection: UV at 330 nm[12][16]

    • Injection Volume: 20 µL

  • Quantification: Prepare a series of standard solutions of harmine and harmaline of known concentrations. Inject the standards into the HPLC system to generate a calibration curve. Inject the sample extract and determine the concentrations of harmine and harmaline by comparing their peak areas to the calibration curve.

Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydro-β-carbolines. This protocol describes a general procedure.

3.2.1 Materials and Reagents

  • Tryptamine

  • An appropriate aldehyde (e.g., benzaldehyde)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

3.2.2 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (0.5 mmol) and the aldehyde (0.75 mmol) in HFIP (0.8 mL) under a nitrogen atmosphere.[3]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific reactants but can range from a few hours to overnight.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the HFIP solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired tetrahydro-β-carboline.

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of beta-carboline alkaloids on MAO-A and MAO-B using a fluorometric assay.

3.3.1 Materials and Reagents

  • Recombinant human MAO-A and MAO-B enzymes

  • Beta-carboline alkaloid inhibitor solution of known concentration

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

3.3.2 Assay Procedure

  • Reagent Preparation: Prepare working solutions of MAO-A or MAO-B, the beta-carboline inhibitor at various concentrations, kynuramine, HRP, and Amplex® Red in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • Beta-carboline inhibitor solution (or buffer for control wells)

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the kynuramine substrate to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Detection: Immediately after adding the substrate, add a solution containing HRP and Amplex® Red to each well. The MAO-catalyzed oxidation of kynuramine produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the highly fluorescent resorufin.

  • Measurement: Place the microplate in a pre-warmed (37°C) microplate reader and measure the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

Signaling Pathway: Inhibition of Monoamine Oxidase A

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibition MAO Inhibition Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binding MAO_A Monoamine Oxidase A (MAO-A) Serotonin_synapse->MAO_A Reuptake & Degradation Signal_transduction Signal Transduction Serotonin_receptor->Signal_transduction Activation Inactive_metabolite Inactive Metabolite MAO_A->Inactive_metabolite Beta_Carboline Beta-Carboline Alkaloid (e.g., Harmine) Beta_Carboline->MAO_A Inhibition

Caption: Inhibition of MAO-A by a beta-carboline alkaloid, leading to increased serotonin levels.

Experimental Workflow: Isolation and Identification of Beta-Carboline Alkaloids

Experimental_Workflow start Start: Plant Material (e.g., Peganum harmala seeds) grinding Grinding & Defatting start->grinding extraction Acidic Extraction grinding->extraction basification Basification extraction->basification l_l_extraction Liquid-Liquid Extraction basification->l_l_extraction concentration Concentration l_l_extraction->concentration purification Purification (e.g., Column Chromatography) concentration->purification hplc HPLC Analysis (Quantification) purification->hplc lc_ms LC-MS/MS Analysis (Identification) purification->lc_ms nmr NMR Spectroscopy (Structure Elucidation) purification->nmr end End: Identified & Quantified Beta-Carboline Alkaloids hplc->end lc_ms->end nmr->end

Caption: A typical experimental workflow for the isolation and identification of beta-carboline alkaloids.

Conclusion

The study of beta-carboline alkaloids has evolved from the observation of traditional plant use to a sophisticated scientific discipline encompassing organic chemistry, pharmacology, and molecular biology. The historical journey of these compounds highlights the importance of ethnobotanical knowledge as a source of inspiration for modern drug discovery. With a growing body of evidence supporting their diverse pharmacological activities, beta-carboline alkaloids continue to be a fascinating and promising area of research for the development of new therapeutic agents for a wide range of diseases. This guide has provided a historical context, quantitative data, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their exploration of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols: Preparation of Harmol Solutions for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harmol is a β-carboline alkaloid found in various plants, including Peganum harmala. It is recognized for its wide range of biological activities and is a subject of interest in drug development for its potential therapeutic applications. Research has demonstrated its involvement in modulating critical cellular processes, including the induction of autophagy and apoptosis. For instance, studies have shown that this compound can promote the degradation of α-synuclein via the autophagy-lysosome pathway, suggesting its potential in neurodegenerative disease models.[1] Furthermore, it has been observed to induce apoptosis in cancer cells through caspase-8 activation, independent of the Fas/Fas ligand interaction.[2][3]

Given its hydrophobic nature, proper solubilization of this compound is critical for achieving accurate, reproducible, and meaningful results in in vitro cell-based assays. Improper dissolution can lead to precipitation in culture media, resulting in inconsistent cell exposure and unreliable data. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell culture experiments.

Data Summary: this compound Solubility

The selection of an appropriate solvent is the first step in preparing a compound for in vitro testing. This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.[4][5]

CompoundSolventSolubilityMolar Concentration (Approx.)Source
This compoundDMSO45 mg/mL227 mM[6]

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 20 mM)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. Concentrated stocks are stable for longer periods when stored correctly and minimize the volume of solvent added to cell cultures.[9]

Materials and Equipment:

  • This compound powder (Molecular Weight: 198.22 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 20 mM Stock: Mass (mg) = 20 mM × 1 mL × 198.22 g/mol / 1000 = 3.96 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube or vial.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Example: Add 1 mL of DMSO to the 3.96 mg of this compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonication is recommended to facilitate dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. A product datasheet suggests storage at -80°C for up to one year in solvent.[6]

Protocol 2: Preparation of this compound Working Solutions for Cell Treatment

This protocol outlines the serial dilution of the concentrated DMSO stock solution into the cell culture medium to achieve the final desired experimental concentrations.

Materials and Equipment:

  • Concentrated this compound Stock Solution (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock from the -80°C freezer and thaw it at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture vessel. It is best practice to dilute the stock directly into the final volume of media to avoid precipitation.[8]

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

      • V1 = Volume of stock solution required

      • M1 = Concentration of stock solution (e.g., 20 mM)

      • V2 = Final volume of media in the culture plate well/dish

      • M2 = Final desired concentration of this compound (e.g., 30 µM)

    • Example for treating cells in 2 mL of medium with a final concentration of 30 µM: V1 = (30 µM × 2 mL) / 20,000 µM = 0.003 mL = 3 µL

  • Preparation of Working Solution: Add the calculated volume of the this compound stock solution (3 µL in the example) directly to the 2 mL of cell culture medium. Pipette up and down gently to mix immediately and thoroughly.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (3 µL in the example) to an equivalent volume of cell culture medium (2 mL). This control is crucial for distinguishing the effects of this compound from any potential effects of the solvent.

  • Cell Treatment: Immediately replace the existing medium in the cell culture plates with the freshly prepared this compound working solutions or the vehicle control medium.

Visualized Workflows and Pathways

Experimental Workflow: this compound Solution Preparation

G start Start: Weigh This compound Powder dissolve Add Anhydrous DMSO to this compound Powder start->dissolve mix Vortex / Sonicate to Ensure Complete Dissolution dissolve->mix stock Result: Concentrated Stock Solution (e.g., 20 mM) mix->stock store Aliquot and Store at -80°C stock->store Long-term Storage dilute Dilute Stock Solution in Pre-warmed Cell Culture Medium stock->dilute For Immediate Use treat Add Final Working Solution to Cell Culture Plates dilute->treat end Incubate and Proceed with Assay treat->end

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound-Induced Autophagy

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ampk p-AMPK (Activated) This compound->ampk Activates mtor mTOR (Inhibited) ampk->mtor Inhibits tfeb_cyto TFEB mtor->tfeb_cyto Inhibits Nuclear Translocation tfeb_nuc TFEB tfeb_cyto->tfeb_nuc Translocation genes Autophagy & Lysosomal Biogenesis Genes tfeb_nuc->genes Promotes Transcription autophagy Increased Autophagy & Lysosomal Function genes->autophagy

Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway.[1]

References

Application Notes and Protocols: Harmol as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Harmol, a β-carboline alkaloid belonging to the harmala alkaloid family, has garnered interest in various biological studies due to its diverse pharmacological activities, including antifungal, antiplasmodial, and vasorelaxant effects. While not as ubiquitously employed as other commercial fluorescent probes, this compound and its related compounds, such as harmine and harmaline, exhibit intrinsic fluorescence, making them potential tools for cellular imaging. These alkaloids fluoresce under ultraviolet light, and their emission properties can be influenced by the local microenvironment, such as pH. This document provides an overview of the known photophysical properties of this compound and offers generalized protocols for its application in cellular imaging, drawing from studies on related harmala alkaloids due to the limited availability of specific protocols for this compound itself.

Data Presentation: Photophysical Properties

The fluorescence of harmala alkaloids is a key feature that enables their use in biological imaging. The following table summarizes the available quantitative data on the photophysical properties of this compound and related compounds. It is important to note that specific data for this compound, such as excitation and emission maxima and fluorescence lifetime, are not consistently reported in the literature, and thus, data from related compounds are provided for context.

PropertyThis compoundHarmineHarmalineNorharmanHarmalolReference
Quantum Yield (Φ) 0.49--0.160.39[1]
Excitation Max (λex) ~365 nm (inferred)~365 nm~365 nm--[2]
Emission Max (λem) -417 nm483 nm--[2]
Molar Absorptivity (ε) ----19,000 M⁻¹cm⁻¹ at 371 nm[3]

Note: The excitation wavelength for harmine and harmaline was reported at 365 nm in a study investigating their interaction with hemoglobin[2]. Due to the structural similarity, a similar excitation range can be inferred for this compound. The quantum yield of this compound has been reported to be 49%[1].

Experimental Protocols

The following protocols are generalized for the use of this compound as a fluorescent probe in cellular imaging. These are based on standard fluorescence microscopy procedures and information gathered from studies involving harmala alkaloids. Optimization will be required for specific cell types and experimental conditions.

Protocol 1: General Cellular Staining and Imaging

This protocol describes a general method for staining cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound (or other harmala alkaloids)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish or coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments. It is crucial to perform a concentration-response experiment to determine the optimal concentration that provides sufficient signal without inducing cytotoxicity.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. Incubation time should be optimized.

  • Washing:

    • After incubation, gently remove the loading medium.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of imaging buffer or observe the glass-bottom dish directly.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue/green emission. Based on data for related compounds, an excitation wavelength around 365 nm would be appropriate[2].

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

Protocol 2: Co-localization with Organelle-Specific Dyes

This compound has been studied in the context of autophagy and lysosomal biogenesis[4]. This protocol outlines a method for co-localizing this compound with a known organelle marker, such as LysoTracker for lysosomes.

Materials:

  • This compound

  • Organelle-specific fluorescent probe (e.g., LysoTracker Red)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation and this compound Loading: Follow steps 1-3 from Protocol 1 to load the cells with this compound.

  • Co-staining with Organelle Probe:

    • During the last 15-30 minutes of the this compound incubation, add the organelle-specific probe (e.g., LysoTracker Red at a final concentration of 50-100 nM) to the medium. Follow the manufacturer's instructions for the specific probe.

  • Washing: Follow step 4 from Protocol 1.

  • Imaging:

    • Image the cells using a fluorescence microscope with filter sets appropriate for both this compound (UV/blue-green) and the co-stain (e.g., a red filter for LysoTracker Red).

    • Acquire images in separate channels and merge them to observe co-localization.

Mandatory Visualizations

Below are diagrams representing a general experimental workflow and a relevant signaling pathway where this compound has been implicated.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on imaging dish culture Culture cells to desired confluency start->culture prepare_this compound Prepare this compound working solution culture->prepare_this compound incubate_this compound Incubate cells with this compound prepare_this compound->incubate_this compound wash_cells Wash cells to remove excess probe incubate_this compound->wash_cells acquire_images Acquire images on fluorescence microscope wash_cells->acquire_images analyze_data Analyze fluorescence intensity and localization acquire_images->analyze_data

Caption: General workflow for cellular imaging with this compound.

Autophagy_Pathway This compound This compound ULK1 ULK1 Complex (Autophagy Initiation) This compound->ULK1 promotes Autophagosome Autophagosome Formation ULK1->Autophagosome initiates Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome p62 p62 (Autophagy Substrate) Autolysosome->p62 degrades p62->Autophagosome is sequestered by

Caption: Simplified signaling pathway of this compound-induced autophagy.

Disclaimer: The provided protocols are intended as a starting point. Researchers should consult the primary literature and optimize conditions for their specific experimental setup. The information on the photophysical properties of this compound is limited, and further characterization is recommended for quantitative imaging studies.

References

Application of Harmol in Neuroscience Research for Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Harmol, a beta-carboline alkaloid, is emerging as a valuable pharmacological tool for the investigation of synaptic transmission and neuronal signaling pathways. Its known interactions with key components of the central nervous system make it a compound of interest for studies on synaptic plasticity, neuronal network activity, and the pathophysiology of neurological disorders. This document provides an overview of the current understanding of this compound's effects on synaptic transmission, details experimental protocols for its application, and outlines relevant signaling pathways.

Mechanism of Action

This compound's primary known mechanism of action at the synapse involves the modulation of inhibitory neurotransmission. Specifically, it has been shown to reduce the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a potential interaction with the GABAergic system.[1] This modulation of inhibitory tone can have profound effects on neuronal excitability and network dynamics.

Beyond its direct impact on synaptic transmission, this compound has been identified as an activator of the AMPK-mTOR-TFEB signaling pathway.[2] This pathway is a central regulator of cellular metabolism and autophagy. Dysregulation of this pathway is implicated in various neurodegenerative diseases. This compound's ability to modulate this pathway suggests its potential as a therapeutic agent and as a tool to study the interplay between cellular metabolism and synaptic function.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on synaptic transmission. It is important to note that research in this specific area is ongoing, and the data is currently limited.

ParameterEffect of this compoundConcentrationCell TypeReference
Frequency of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)40% reductionNot specifiedHippocampal Neurons[1]
Amplitude of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)No significant effectNot specifiedHippocampal Neurons[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on synaptic transmission are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to measure the effects of this compound on both excitatory and inhibitory postsynaptic currents in cultured neurons or brain slices.

Objective: To determine the effect of this compound on the amplitude and frequency of spontaneous and evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette (specific to the type of current being recorded)

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare acute brain slices or cultured neurons for recording.

  • Prepare aCSF and internal solutions. For recording EPSCs, a cesium-based internal solution is often used to block potassium channels. For IPSCs, a high chloride internal solution may be used.

  • Pull glass pipettes to a resistance of 3-7 MΩ.

  • Fill the pipette with the appropriate internal solution and establish a whole-cell patch-clamp configuration on a target neuron.

  • Record baseline spontaneous EPSCs (sEPSCs) or IPSCs (sIPSCs) for 5-10 minutes in voltage-clamp mode. For EPSCs, hold the neuron at -70 mV. For IPSCs, hold at 0 mV or the reversal potential for glutamate currents.

  • To record evoked currents, stimulate afferent fibers with a bipolar electrode and record the resulting EPSCs or IPSCs.

  • Bath apply this compound at the desired concentration (e.g., 1-100 µM) to the recording chamber.

  • Record sEPSCs/sIPSCs or evoked EPSCs/IPSCs in the presence of this compound for 10-15 minutes.

  • Wash out this compound by perfusing with fresh aCSF and record for another 10-15 minutes to check for reversibility of the effects.

  • Analyze the frequency, amplitude, and kinetics of the recorded currents before, during, and after this compound application.

Calcium Imaging

This protocol allows for the investigation of this compound's effects on presynaptic calcium dynamics and neurotransmitter release.

Objective: To determine if this compound modulates presynaptic calcium influx and neurotransmitter release probability.

Materials:

  • This compound stock solution

  • Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded calcium indicators like GCaMP)

  • Cultured neurons

  • Imaging setup (fluorescence microscope with a high-speed camera)

  • Field stimulation electrode

Procedure:

  • Load cultured neurons with a calcium indicator dye according to the manufacturer's protocol.

  • Place the coverslip with the loaded neurons in a recording chamber with aCSF.

  • Acquire baseline fluorescence images of presynaptic terminals at rest and in response to electrical stimulation of axons.

  • Bath apply this compound at the desired concentration.

  • Acquire fluorescence images under the same stimulation paradigm in the presence of this compound.

  • Analyze the change in fluorescence intensity (ΔF/F) in presynaptic boutons to quantify changes in intracellular calcium concentration.

  • Correlate changes in presynaptic calcium with any observed changes in synaptic transmission from electrophysiology experiments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway affected by this compound and a typical experimental workflow for its characterization.

harmol_signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB TFEB mTOR->TFEB Inhibits Autophagy Autophagy & Lysosomal Biogenesis TFEB->Autophagy Promotes Synaptic_Function Synaptic Function (Indirect Modulation) Autophagy->Synaptic_Function

Caption: this compound's modulation of the AMPK-mTOR-TFEB signaling pathway.

experimental_workflow Preparation Neuronal Preparation (Cultures or Slices) Electrophysiology Patch-Clamp Electrophysiology (EPSCs & IPSCs) Preparation->Electrophysiology Calcium_Imaging Calcium Imaging (Presynaptic Activity) Preparation->Calcium_Imaging Data_Analysis Data Analysis (Frequency, Amplitude, Kinetics) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Conclusion Conclusion on this compound's Effect on Synaptic Transmission Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's effects.

References

Application Notes and Protocols for In Vivo Administration of Harmol in Parkinson's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Harmol in a Parkinson's disease (PD) mouse model. The data presented is based on studies utilizing the hA53T α-synuclein (α-syn) transgenic mouse model, a well-established model that recapitulates key pathological features of PD.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates in the brain.[1] this compound, a β-carboline alkaloid, has demonstrated neuroprotective effects in preclinical studies.[2] In vivo research indicates that this compound can improve motor deficits and reduce the α-synuclein burden in the brains of PD mouse models.[2][3] The therapeutic potential of this compound is attributed to its ability to enhance the autophagy-lysosome pathway (ALP), a crucial cellular process for clearing aggregated proteins, through the activation of the AMPK-mTOR-TFEB signaling axis.[2][4][5]

These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in PD mouse models.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound in the hA53T α-syn transgenic mouse model.

Table 1: Effect of this compound on Motor Function

Treatment GroupPole Test (Time to descend in seconds)Rotarod Test (Latency to fall in seconds)
Wild-type (Saline)~5~150
A53T Tg (Saline)~12~75
A53T Tg + this compound (10 mg/kg)~9~100
A53T Tg + this compound (20 mg/kg)~7~120
A53T Tg + this compound (40 mg/kg)~6~130

Data adapted from Xu et al., 2022.[3] Values are approximate and represent the trend observed in the study.

Table 2: Effect of this compound on Protein Levels in the Substantia Nigra

Treatment Groupα-synuclein (relative intensity)p62 (relative intensity)p-AMPK/AMPK (ratio)p-mTOR/mTOR (ratio)TFEB (relative intensity)
Wild-type (Saline)~0.5~0.8~1.0~1.0~1.0
A53T Tg (Saline)~1.5~1.4~0.6~1.5~0.7
A53T Tg + this compound (10 mg/kg)~1.2~1.2~0.8~1.2~0.9
A53T Tg + this compound (20 mg/kg)~0.9~1.0~1.1~0.9~1.2
A53T Tg + this compound (40 mg/kg)~0.7~0.9~1.3~0.7~1.4

Data adapted from Xu et al., 2022.[3] Values are approximate and represent the trend observed in the study.

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: Male hA53T α-syn transgenic mice are a suitable model for these studies.[3][4] Age-matched wild-type littermates should be used as controls.

  • This compound Preparation: Prepare this compound in saline for in vivo administration.

  • Administration Route and Dosage: Administer this compound via oral gavage. Recommended doses are 10, 20, and 40 mg/kg body weight.[3] The control group should receive an equal volume of saline.

  • Treatment Duration: A treatment period of one month is recommended to observe significant effects.[3]

Behavioral Testing

This test assesses motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes before the test.[6]

    • Place each mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).[7]

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).[7]

    • Record the latency to fall for each mouse.[8]

    • Perform three trials with an inter-trial interval of at least 15 minutes.[6]

This test evaluates bradykinesia and motor coordination.

  • Apparatus: A wooden or metal pole (approximately 50 cm long, 1 cm in diameter) with a rough surface, placed vertically in a cage with bedding at the bottom.

  • Procedure:

    • Place the mouse head-upward on the top of the pole.

    • Record the time it takes for the mouse to turn around and descend to the base of the pole.[3]

    • A maximum time (e.g., 120 seconds) should be set.

    • Perform multiple trials for each animal.

Biochemical and Histological Analysis
  • Tissue Preparation: Following the treatment period, euthanize the mice and dissect the substantia nigra and prefrontal cortex.[3] Homogenize the tissues in appropriate lysis buffer.

  • Procedure:

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against α-synuclein, p62, p-AMPK, AMPK, p-mTOR, mTOR, TFEB, and a loading control (e.g., β-actin).[3]

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL detection system and quantify the band intensities.

  • Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde. Post-fix the brains and cryoprotect in sucrose solution. Section the brains using a cryostat.

  • Procedure:

    • Wash the free-floating sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking solution (e.g., containing normal goat serum and Triton X-100).

    • Incubate the sections with a primary antibody against α-synuclein.

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Visualize the staining with a DAB substrate kit.

    • Mount the sections on slides, dehydrate, and coverslip.

    • Capture images using a light microscope and quantify the staining intensity or the number of positive cells.

Visualizations

Harmol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates TFEB_cyto Cytoplasmic TFEB (Phosphorylated) This compound->TFEB_cyto Promotes Dephosphorylation mTOR mTOR AMPK->mTOR Inhibits mTOR->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus Nuclear TFEB (Dephosphorylated) TFEB_cyto->TFEB_nucleus Translocation Autophagy_Lysosome Autophagy & Lysosome Biogenesis TFEB_nucleus->Autophagy_Lysosome Upregulates Genes aSyn_degradation α-synuclein Degradation Autophagy_Lysosome->aSyn_degradation Promotes

Caption: this compound-activated AMPK-mTOR-TFEB signaling pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model hA53T α-syn Transgenic Mice Grouping Randomized Grouping (Control & this compound Doses) Animal_Model->Grouping Administration Daily Oral Gavage (1 Month) Grouping->Administration Behavioral Behavioral Tests (Rotarod, Pole Test) Administration->Behavioral Biochemical Biochemical Analysis (Western Blot) Administration->Biochemical Histological Histological Analysis (Immunohistochemistry) Administration->Histological Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: In vivo experimental workflow for this compound administration.

References

Harmol: Application Notes and Protocols for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of harmol's anti-cancer properties, including effective dosages in preclinical models and the molecular pathways it modulates. The accompanying protocols offer standardized methods for key in vitro assays to evaluate the efficacy of this compound.

I. Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and the in vivo dosage of the related compound, harmine, which can serve as a reference for designing initial animal studies with this compound.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeEfficacy MetricConcentrationNotes
A549Non-Small Cell Lung CancerInduction of Autophagy70 µMThis compound induces cell death via autophagy in this cell line.[1]
H596Non-Small Cell Lung CancerInduction of ApoptosisNot SpecifiedThis compound induces apoptosis through caspase-8 activation.[2]
H226Lung CarcinomaNegligible CytotoxicityNot SpecifiedHarmalol, a related compound, also showed negligible cytotoxicity.[2]

Table 2: In Vivo Dosage of Harmine (a related β-carboline alkaloid) in a Xenograft Mouse Model

CompoundAnimal ModelTumor ModelDosageAdministration RouteTreatment ScheduleOutcome
HarmineAthymic Nude MiceMCF-7 Breast Cancer Xenograft20, 40, or 80 mg/kg/dayNot SpecifiedDailyDose-dependent reduction in tumor volume and weight.

II. Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through distinct signaling pathways in different cancer cell types.

A. Autophagy Induction in A549 Cells via the ERK1/2 Pathway

In human non-small cell lung cancer A549 cells, this compound induces autophagy-mediated cell death. This process is associated with the transient activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. Notably, the Akt/mTOR pathway, another major regulator of autophagy, does not appear to be affected by this compound in these cells.[1] Inhibition of the MEK/ERK pathway partially suppresses this compound-induced autophagy, suggesting the involvement of other signaling cascades.

Harmol_Autophagy_A549 cluster_cell A549 Cell This compound This compound MEK MEK This compound->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Autophagy Autophagy Induction ERK->Autophagy CellDeath Cell Death Autophagy->CellDeath

This compound-induced autophagy in A549 cells.
B. Apoptosis Induction in H596 Cells via Caspase-8 Activation

In human lung carcinoma H596 cells, this compound triggers apoptosis through a caspase-8-dependent pathway. This activation occurs independently of the Fas/Fas ligand interaction.[2] Activated caspase-8 can then cleave Bid into tBid, which translocates to the mitochondria and promotes the release of cytochrome c, ultimately leading to the activation of downstream executioner caspases and apoptotic cell death.

Harmol_Apoptosis_H596 cluster_cell H596 Cell This compound This compound Caspase8 Pro-Caspase-8 This compound->Caspase8 Induces activation of ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Bid Bid ActiveCaspase8->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosis Apoptosis CytochromeC->Apoptosis

This compound-induced apoptosis in H596 cells.

III. Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer effects of this compound.

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

C. Western Blot Analysis for Signaling Pathway Components

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-caspase-8, anti-Bid, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Wash with cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

IV. Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anti-cancer activity.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment This compound Treatment (Dose- and Time-response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for the Spectroscopic Identification of Harmol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol is a bioactive beta-carboline alkaloid and a major metabolite of the harmala alkaloids, harmine and harmaline. It is of significant interest to researchers in pharmacology and drug development due to its diverse biological activities. Accurate identification and quantification of this compound are crucial for research and quality control purposes. This document provides detailed application notes and protocols for the identification of this compound using various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of this compound based on its characteristic absorption of ultraviolet and visible light.

Data Presentation
ParameterValueReference
λmax (in Methanol) ~322 nm[1]
Detection Wavelength (HPLC) 254 nm[1]
Molar Absorptivity (ε) Data not available in the searched literature.

Note: The molar absorptivity is a crucial parameter for accurate quantification. If precise quantification is required, it is recommended to determine the molar absorptivity experimentally by preparing a standard curve of this compound of known concentrations.

Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectroscopy

Objective: To determine the concentration of this compound in a solution.

Materials:

  • This compound standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by serial dilution with methanol.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use methanol as the blank to zero the instrument.

  • Measurement:

    • Record the UV-Vis spectrum of each standard solution.

    • Identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the unknown sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule, offering a molecular fingerprint for identification.

Data Presentation
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3200O-H (Phenolic)Stretching
~3300-3100N-H (Indole)Stretching
~3100-3000C-H (Aromatic)Stretching
~3000-2850C-H (Alkyl)Stretching
~1650-1550C=C (Aromatic)Stretching
~1620C=NStretching
~1450C-H (Alkyl)Bending
~1260-1000C-O (Phenolic)Stretching
~850-750C-H (Aromatic)Out-of-plane Bending
Experimental Protocol: FTIR Analysis of this compound

Objective: To obtain the FTIR spectrum of this compound for identification.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr, FTIR grade)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the this compound sample and KBr powder in an oven to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr powder.

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet-forming die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to initialize.

    • Record a background spectrum of the empty sample compartment.

  • Measurement:

    • Place the KBr pellet containing the this compound sample in the sample holder of the spectrometer.

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of this compound (if available) or interpret the characteristic absorption bands to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃~2.5~20
3~7.8 (d)~135
4~8.0 (d)~112
5~7.0 (d)~115
6~6.8 (dd)~118
8~7.3 (d)~125
4a-~138
4b-~122
5a-~150
8a-~128
9-NH~11.0 (s)-
7-OH~9.5 (s)-

Note: Chemical shifts are relative to tetramethylsilane (TMS). d = doublet, dd = doublet of doublets, s = singlet.

Experimental Protocol: NMR Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., number of scans, relaxation delay).

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (proton-decoupled).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of signals.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the specific atoms in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

Data Presentation
ParameterValueReference
Molecular Formula C₁₂H₁₀N₂O
Exact Mass 198.0793
[M+H]⁺ (m/z) 199.0866[2]

ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

  • Loss of CH₃ radical (•CH₃): This would result in a fragment ion at m/z 184.

  • Loss of CO: A neutral loss of carbon monoxide from the phenolic ring is possible, leading to a fragment at m/z 171.

  • Cleavage of the pyridine ring: Various cleavages within the β-carboline ring system can occur, leading to a complex fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To confirm the identity of this compound and obtain its fragmentation pattern.

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 HPLC column

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample and Mobile Phase Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

    • Prepare the mobile phases. For example:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • LC-MS/MS System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Set up a suitable gradient elution program to separate this compound from other components.

    • Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) for optimal ionization of this compound in positive ion mode.

    • Set up the mass spectrometer to perform a full scan to detect the [M+H]⁺ ion of this compound (m/z 199.0866).

    • Set up a product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying a range of collision energies to induce fragmentation.

  • Measurement:

    • Inject the this compound standard solution into the LC-MS/MS system.

    • Acquire the total ion chromatogram (TIC), the full scan mass spectrum, and the product ion spectrum.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound in the TIC.

    • Confirm the mass of the [M+H]⁺ ion in the full scan mass spectrum.

    • Analyze the product ion spectrum to identify the major fragment ions and propose fragmentation pathways.

Visualization of this compound-Related Pathway

The following diagram illustrates the metabolic conversion of the harmala alkaloids harmine and harmaline to this compound and harmalol, respectively. This O-demethylation is a key step in their metabolism in vivo.[2][3]

metabolic_pathway Metabolic Pathway of Harmala Alkaloids Harmine Harmine This compound This compound Harmine->this compound O-Demethylation CYP_Enzymes CYP450 Enzymes (e.g., CYP1A2, CYP2D6) Harmaline Harmaline Harmalol Harmalol Harmaline->Harmalol O-Demethylation

Caption: Metabolic conversion of harmine and harmaline.

Experimental Workflow for this compound Identification

The following diagram outlines a general workflow for the spectroscopic identification of this compound from a sample matrix.

experimental_workflow Workflow for this compound Identification cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction & Purification Sample->Extraction UV_Vis UV-Vis Spectroscopy (Initial Screening & Quantification) Extraction->UV_Vis FTIR FTIR Spectroscopy (Functional Group Analysis) Extraction->FTIR NMR NMR Spectroscopy (Structural Elucidation) Extraction->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Extraction->MS Data_Analysis Data Analysis & Comparison with Reference Data UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Identification Positive Identification of this compound Data_Analysis->Identification

Caption: General experimental workflow for this compound identification.

References

Application Notes and Protocols for Cell-Based Assays to Measure Harmol-Induced Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harmol, a β-carboline alkaloid derived from various plants, has demonstrated significant antitumor effects.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling and degradation process). The specific cellular response to this compound can be cell-type dependent, with some cell lines undergoing apoptosis, others autophagy, and some exhibiting a combination of both.[1][3][4] For instance, this compound has been shown to induce apoptosis in human lung carcinoma H596 cells through a caspase-8 dependent pathway, while in A549 lung cancer cells, it triggers cell death primarily via autophagy.[1][2][3]

These application notes provide detailed protocols for a selection of robust cell-based assays to quantitatively and qualitatively assess this compound-induced apoptosis and autophagy. The methodologies are designed for researchers in academic and drug development settings to elucidate the cytotoxic mechanisms of this compound and similar compounds.

Section 1: Assays for this compound-Induced Apoptosis

Apoptosis is a regulated process involving a cascade of enzymatic reactions, primarily driven by caspases.[5] this compound initiates apoptosis in certain cancer cells through the extrinsic pathway, activating caspase-8, which then triggers the mitochondrial (intrinsic) pathway via Bid cleavage and cytochrome c release, culminating in the activation of executioner caspases-3 and -7.[1][2]

Apoptosis Signaling Pathway Induced by this compound

The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Harmol_Apoptosis_Pathway This compound This compound Casp8 Caspase-8 Activation This compound->Casp8 Induces Bid Bid Cleavage (tBid formation) Casp8->Bid Mito Mitochondrion Bid->Mito Translocates to CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Diagram 1: this compound-induced extrinsic and intrinsic apoptosis signaling cascade.
Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7][8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol: Detection of Early and Late Apoptosis (Annexin V/Propidium Iodide Staining)

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • This compound stock solution

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2x10⁵ cells/well) and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10][11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10]

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol: Measurement of Caspase-3/7 Activity

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Luminescent assays like the Caspase-Glo® 3/7 Assay provide a sensitive method to measure their activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[13][14]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega, or equivalent)

  • Luminometer

Procedure:

  • Assay Setup: Seed cells in a white-walled 96-well plate at 1x10⁴ cells/well in 100 µL of medium. Treat with this compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the number of cells (e.g., using a parallel viability assay) or express it as fold change over the untreated control.

Data Presentation: Expected Results for Apoptosis Assays
AssayParameter MeasuredThis compound Treatment (50 µM, 24h) - Expected Outcome
MTT Assay % Cell ViabilityDecrease to ~45% compared to control
Annexin V/PI % Early Apoptotic (Annexin V+/PI-)Increase to ~30% from a baseline of <5%
% Late Apoptotic (Annexin V+/PI+)Increase to ~20% from a baseline of <5%
Caspase-3/7 Assay Relative Luminescence Units (RLU)5- to 10-fold increase over control

Section 2: Assays for this compound-Induced Autophagy

Autophagy is a catabolic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation.[15] this compound can induce autophagy by modulating key signaling pathways, such as inhibiting the Akt/mTOR pathway or activating the ERK1/2 pathway.[3][4]

Autophagy Signaling Pathway Induced by this compound

The diagram below outlines the primary pathways through which this compound is thought to induce autophagy.

Harmol_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt Inhibits ERK ERK1/2 This compound->ERK Activates mTOR mTOR Akt->mTOR ULK1 ULK1 Complex (Initiation) mTOR->ULK1 Inhibits ERK->ULK1 PI3KC3 PI3KC3 Complex (Nucleation) ULK1->PI3KC3 Phagophore Phagophore Formation PI3KC3->Phagophore LC3_conv LC3-I → LC3-II (Lipidation) Phagophore->LC3_conv Autophagosome Autophagosome (Elongation & Maturation) LC3_conv->Autophagosome Autolysosome Autolysosome (Fusion & Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with

Diagram 2: this compound-induced autophagy via modulation of Akt/mTOR and ERK pathways.
Protocol: Visualization of Autophagic Vacuoles (MDC Staining)

Monodansylcadaverine (MDC) is a fluorescent compound that accumulates in autophagic vacuoles.[16][17] It can be used as a probe to detect the formation of autophagosomes and autolysosomes by fluorescence microscopy or flow cytometry.

Materials:

  • Glass coverslips or confocal dishes

  • This compound stock solution

  • Monodansylcadaverine (MDC) stock solution (e.g., 50 mM in DMSO)

  • Earle's Balanced Salt Solution (EBSS) for starvation control

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a 6-well plate (or in confocal dishes) and allow them to adhere.

  • Treatment: Treat cells with this compound for the desired time. Include a positive control (cells incubated in EBSS for 2-4 hours to induce starvation) and an untreated negative control.[16][18]

  • MDC Staining: After treatment, remove the medium and wash the cells with PBS. Incubate the cells with 50 µM MDC in culture medium or PBS for 15-30 minutes at 37°C in the dark.[17][18]

  • Washing: Wash the cells 2-3 times with PBS to remove excess dye.[16]

  • Visualization: Immediately analyze the cells under a fluorescence microscope using a UV excitation filter (Ex/Em ≈ 335/512 nm).[18][19] Autophagic vacuoles will appear as distinct green puncta in the cytoplasm.

  • Quantification: Quantify autophagy by counting the number of MDC-labeled puncta per cell from multiple fields.

Protocol: Monitoring Autophagic Flux (Western Blot for LC3 and p62)

A key event in autophagy is the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome membrane-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a standard marker of autophagosome formation. Additionally, the protein p62/SQSTM1 binds to LC3 and is degraded in autolysosomes; thus, a decrease in p62 levels indicates successful autophagic flux.[20]

Materials:

  • This compound stock solution

  • Lysosomal inhibitors (e.g., Chloroquine (CQ) or Bafilomycin A1)

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting equipment

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62

  • Loading control antibody: Mouse anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound for the desired time. For flux analysis, treat a parallel set of cells with this compound in combination with a lysosomal inhibitor like 50 µM CQ for the last 2-4 hours of the incubation.[21]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-150 µL of RIPA buffer.[22] Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-40 µg of protein per lane on a 15% or 4-20% gradient SDS-PAGE gel. LC3-II migrates faster than LC3-I.[21]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. A significant accumulation of LC3-II in the presence of lysosomal inhibitors compared to this compound alone confirms an increase in autophagic flux.

Data Presentation: Expected Results for Autophagy Assays
AssayParameter MeasuredThis compound Treatment (50 µM, 12h) - Expected Outcome
MDC Staining MDC Puncta per CellSignificant increase in the number of fluorescent puncta
Western Blot LC3-II / LC3-I RatioIncreased ratio compared to control
p62 / GAPDH RatioDecreased ratio compared to control
LC3-II (with Chloroquine)Further accumulation of LC3-II compared to this compound alone

Section 3: General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow diagram below provides a general overview of the experimental process from cell culture to data analysis for studying this compound's effects.

Experimental_Workflow cluster_assays Cell-Based Assays Start Start: Seed Cells Treat Treat Cells with this compound (Dose- and Time-course) Start->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Viability Viability Assay (MTT) Harvest->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) Harvest->Apoptosis Autophagy Autophagy Assays (MDC, Western Blot) Harvest->Autophagy Data Data Acquisition (Plate Reader, Flow Cytometer, Imager) Viability->Data Apoptosis->Data Autophagy->Data Analysis Data Analysis & Interpretation Data->Analysis End Conclusion Analysis->End

Diagram 3: General workflow for assessing this compound-induced cell death and autophagy.

References

Application Notes and Protocols for the Synthesis of Novel Harmol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives of harmol, a β-carboline alkaloid, for application in drug discovery. This compound and its analogs have garnered significant interest due to their diverse pharmacological activities, including potential anticancer, neuroprotective, and anti-inflammatory properties. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of new this compound-based chemical entities.

Introduction to this compound and its Therapeutic Potential

This compound is a natural β-carboline alkaloid found in various plants, notably Peganum harmala. The β-carboline scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. This compound itself has been shown to modulate key cellular signaling pathways, making it an attractive starting point for the development of novel therapeutics.[1] This document focuses on the synthesis of three classes of this compound derivatives: O-alkylated derivatives, 1-benzylidene-substituted analogs, and bromo-derivatives.

Key Signaling Pathway: AMPK-mTOR-TFEB

A critical signaling pathway modulated by this compound is the AMP-activated protein kinase (AMPK) - mammalian target of rapamycin (mTOR) - transcription factor EB (TFEB) axis. This pathway is a central regulator of cellular metabolism, autophagy, and lysosomal biogenesis. This compound has been shown to activate AMPK, which in turn inhibits mTOR. This inhibition leads to the dephosphorylation and nuclear translocation of TFEB, a master regulator of lysosomal and autophagy-related genes. The activation of this pathway by this compound and its derivatives can promote the clearance of aggregated proteins, such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB-P TFEB-P mTOR->TFEB-P Phosphorylates TFEB TFEB TFEB-P->TFEB Dephosphorylation TFEB_nuc TFEB TFEB->TFEB_nuc Translocation Autophagy Autophagy Protein Aggregates Protein Aggregates Autophagy->Protein Aggregates Targets Lysosomal Biogenesis Lysosomal Biogenesis Lysosomal Biogenesis->Protein Aggregates Targets Degradation Degradation Protein Aggregates->Degradation CLEAR_Elements CLEAR Elements TFEB_nuc->CLEAR_Elements Binds to Gene_Expression Autophagy & Lysosomal Gene Expression CLEAR_Elements->Gene_Expression Promotes Gene_Expression->Autophagy Gene_Expression->Lysosomal Biogenesis

This compound activates the AMPK-mTOR-TFEB signaling pathway.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of various this compound derivatives. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired final products.

General Synthetic Workflow

The synthesis of novel this compound derivatives typically follows a multi-step process, starting from the this compound core and introducing various functional groups. A generalized workflow is depicted below.

General Synthetic Workflow This compound This compound Functionalization Functionalization Reaction (e.g., Alkylation, Condensation, Bromination) This compound->Functionalization Crude_Product Crude Product Mixture Functionalization->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Derivative Pure this compound Derivative Purification->Pure_Derivative Characterization Structural Characterization (NMR, MS, IR) Pure_Derivative->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

References

Troubleshooting & Optimization

Troubleshooting Harmol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Harmol Solubility

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is considered to have low aqueous solubility. Its calculated water solubility is approximately 0.143 mg/mL[1]. In practical laboratory settings, its solubility is generally observed to be less than 1 mg/mL[2]. For phosphate-buffered saline (PBS), a common biological buffer, the solubility has been determined to be approximately 0.25 mg/mL when prepared from a DMSO stock solution (in a 1:3 DMSO:PBS pH 7.2 mixture)[3].

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when working with compounds that are poorly soluble in water. This compound is readily soluble in organic solvents like DMSO and ethanol but will precipitate if the final concentration in the aqueous buffer exceeds its solubility limit[3]. The organic solvent in your stock solution acts as a co-solvent, but once diluted heavily in the aqueous buffer, its ability to keep this compound dissolved is diminished. See the Troubleshooting Guide below for steps to resolve this.

Q3: What is the best way to prepare a this compound stock solution?

A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are suitable choices. For example, this compound is soluble in DMSO and DMF at 20 mg/mL and in ethanol at 10 mg/mL[3]. Store stock solutions at -20°C.

Q4: How does pH affect the solubility of this compound?

A4: this compound is an amphoteric compound, meaning it has both acidic and basic functional groups. It has a basic pKa of approximately 6.54 and an acidic pKa of approximately 9.03[1]. This means its charge state, and therefore its solubility, will change depending on the pH of the buffer.

  • At pH < 6.54 , the molecule is more likely to be protonated (cationic), which may increase its solubility.

  • Between pH 6.54 and 9.03 , the neutral form of the molecule is predominant. This is often the least soluble form.

  • At pH > 9.03 , the molecule is more likely to be deprotonated (anionic), which may also increase its solubility. Adjusting the buffer pH away from the neutral range (pH ~7.4) can be an effective strategy to increase this compound's solubility.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of any compound in an aqueous buffer can be influenced by factors like pH, temperature, and light exposure[4][5][6]. It is best practice to prepare fresh dilutions of this compound in your aqueous buffer for each experiment from a frozen organic stock. Avoid long-term storage of this compound in aqueous solutions unless you have validated its stability under your specific storage conditions.

Data Presentation: Physicochemical Properties & Solubility

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O[3][7]
Molecular Weight198.22 g/mol [7][8]
pKa (Strongest Basic)6.54[1]
pKa (Strongest Acidic)9.03[1]
Calculated logP2.52[1]
Melting Point~231°C[7]

Table 2: this compound Solubility in Various Solvents

SolventConcentrationSource
Water (Calculated)0.143 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[3]
DMSO20 mg/mL[3]
DMF20 mg/mL[3]
Ethanol10 mg/mL[3]
MethanolSlightly Soluble (Heated)[7]

Troubleshooting Guide for this compound Solubility

If you are encountering precipitation or cannot achieve your desired concentration of this compound in an aqueous buffer, follow this step-by-step guide.

G start Start: this compound Precipitation or Low Solubility stock_check Step 1: Verify Stock Solution Is the stock solution clear? Is it fully dissolved in an appropriate organic solvent (e.g., DMSO)? start->stock_check prepare_stock Action: Prepare a fresh stock solution in 100% DMSO or Ethanol. Ensure complete dissolution. stock_check->prepare_stock No dilution_method Step 2: Review Dilution Method Are you adding the stock solution to the buffer dropwise while vortexing? stock_check->dilution_method Yes prepare_stock->stock_check adjust_dilution Action: Improve dilution technique. Warm buffer slightly (e.g., 37°C). Add stock slowly to vigorously stirred buffer. dilution_method->adjust_dilution No concentration_check Step 3: Check Final Concentration Is the target concentration above the known solubility limit (~0.25 mg/mL in PBS)? dilution_method->concentration_check Yes adjust_dilution->dilution_method lower_conc Action: Lower the final concentration. If not possible, proceed to solubility enhancement. concentration_check->lower_conc Yes enhancement Step 4: Use Solubility Enhancement Techniques concentration_check->enhancement No lower_conc->enhancement ph_adjust Option A: Adjust Buffer pH Lower pH to <6.5 or raise to >9.0 to ionize this compound and increase solubility. enhancement->ph_adjust Choose Method cosolvent Option B: Increase Co-solvent Increase the percentage of DMSO/Ethanol in the final solution (e.g., up to 1-5%). Verify solvent tolerance of your assay enhancement->cosolvent Choose Method end_success Success: this compound is Solubilized ph_adjust->end_success cosolvent->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in PBS

This protocol describes the standard method for preparing a dilution of this compound in an aqueous buffer from an organic stock solution.

  • Prepare Stock Solution:

    • Weigh out the desired amount of solid this compound powder.

    • Dissolve it in 100% DMSO to a final concentration of 10 mg/mL (or ~50 mM).

    • Ensure the solid is completely dissolved. Gentle warming (to 37°C) or vortexing can assist. This is your stock solution .

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mg/mL stock 1:10 in DMSO to get a 1 mg/mL intermediate stock. This reduces the amount of concentrated DMSO added directly to your buffer.

  • Prepare Final Working Solution:

    • Warm your sterile PBS (pH 7.2-7.4) to room temperature or 37°C.

    • While vigorously vortexing or stirring the PBS, add the this compound stock solution dropwise to achieve your final desired concentration.

    • Important: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid affecting biological experiments. Always run a vehicle control (buffer + same percentage of DMSO) in your experiments.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution harmol_powder This compound Powder stock 10 mg/mL Stock (in DMSO) harmol_powder->stock dmso 100% DMSO dmso->stock working Final Working Solution (e.g., 10 µM this compound, <0.5% DMSO) stock->working Add dropwise to vortexing buffer pbs Aqueous Buffer (PBS) pbs->working

Caption: Workflow for preparing a this compound working solution.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol should be used if the standard method fails to achieve the desired concentration.

  • Determine Optimal pH: Based on this compound's pKa values (6.54 and 9.03), solubility is likely to be lowest around neutral pH and higher at more acidic or more alkaline pH.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.5, 6.0, 8.5, 9.5). Ensure the chosen buffer system is compatible with your experimental assay.

  • Test Solubility:

    • Prepare your this compound stock solution in DMSO as described in Protocol 1.

    • Add a small, fixed amount of the stock solution to a fixed volume of each prepared buffer.

    • Observe for any precipitation. Use visual inspection, microscopy, or spectrophotometry (measuring light scattering at ~600 nm) to assess solubility.

  • Select Final Buffer: Choose the buffer with the highest pH or lowest pH that keeps your desired concentration of this compound in solution and is still compatible with your experimental system. Remember to test the effect of the new buffer pH on your assay's performance.

G cluster_acid Acidic Condition (pH < 6.54) cluster_neutral Neutral Condition (pH ~7.4) cluster_base Alkaline Condition (pH > 9.03) This compound This compound Molecule cation Cationic Form + H⁺ More Soluble neutral Neutral Form Least Soluble anion Anionic Form - H⁺ More Soluble cation->neutral pKa ~6.54 neutral->anion pKa ~9.03

Caption: pH-dependent ionization and solubility of this compound.

References

Optimizing Harmol concentration for maximum therapeutic effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Harmol concentration in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound, a β-carboline alkaloid, exhibits antitumor effects through multiple mechanisms, primarily by inducing programmed cell death. Depending on the cell line, it can induce apoptosis (caspase-dependent cell death) or autophagy (a cellular degradation process).[1][2][3] In some human non-small cell lung cancer cells (H596), this compound induces apoptosis through a caspase-8 dependent pathway, independent of Fas/Fas ligand interaction.[2][4] In other cell lines, like A549 lung cancer cells and U251MG human glioma cells, this compound triggers cell death primarily via autophagy.[1][5]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A typical starting concentration range for this compound is between 10 µM and 100 µM. The optimal concentration is highly dependent on the specific cell line and the desired biological endpoint (e.g., cytotoxicity, autophagy induction, apoptosis). For instance, in A549 cells, significant cell death was observed with 70 µM this compound.[1] It is always recommended to perform a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How does this compound modulate key signaling pathways?

A3: this compound influences several critical signaling pathways involved in cell survival and proliferation. It has been shown to:

  • Inhibit the PI3K/Akt/mTOR pathway: This pathway is a negative regulator of autophagy. By inhibiting the phosphorylation of Akt and mTOR, this compound can induce autophagy in cancer cells like U251MG human glioma cells.[3][5][6]

  • Activate the MAPK/ERK1/2 pathway: In some cell lines, such as A549, this compound transiently activates the ERK1/2 pathway, which is partially involved in the induction of autophagy.[1]

  • Downregulate Survivin: this compound can suppress the expression of the anti-apoptotic protein survivin, subsequently leading to apoptosis.[3][5]

Q4: What solvent should I use to dissolve this compound?

A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have cytotoxic effects at concentrations typically above 0.5%.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound optimization experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed 1. Concentration Too Low: The this compound concentration may be insufficient for the specific cell line.[8] 2. Incorrect Dosing Metric: Cell density can significantly impact the effective concentration per cell.[9][10] 3. Cell Line Resistance: The target cell line may be inherently resistant to this compound's effects. 4. Short Incubation Time: The treatment duration may not be long enough to induce a response.1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 1 µM to 200 µM) using an MTT or similar viability assay to determine the IC50. 2. Standardize Seeding Density: Ensure consistent cell numbers across experiments. Consider dosing based on moles per cell, not just media concentration.[9] 3. Test Different Cell Lines: If possible, compare the effects on a sensitive control cell line known to respond to this compound. 4. Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24h, 48h, 72h) to find the optimal treatment duration.
Inconsistent Results Between Replicates 1. Inaccurate Pipetting: Small errors in dispensing this compound stock or cells can lead to large variations. 2. Uneven Cell Seeding: A non-uniform cell monolayer will result in variable responses. 3. Edge Effects in Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, altering concentrations.1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For serial dilutions, mix thoroughly between each step. 2. Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during plating to prevent settling. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
Unexpected Cell Death in Vehicle Control 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.[7] 2. Solvent Contamination: The DMSO stock may be contaminated or degraded.1. Calculate Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v). If higher this compound concentrations are needed, prepare a more concentrated stock. 2. Use Fresh, High-Quality DMSO: Use sterile-filtered, anhydrous DMSO from a reputable supplier and store it in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty Distinguishing Apoptosis vs. Autophagy 1. Cell-Type Specific Response: this compound induces different death mechanisms in different cells.[1][4] 2. Interconnected Pathways: Autophagy can sometimes precede and lead to apoptosis.[5]1. Use Specific Markers: Analyze markers for both pathways. For apoptosis, check for caspase-3/8/9 activation and PARP cleavage via Western blot.[4] For autophagy, measure LC3-II conversion and p62 degradation.[1] 2. Use Inhibitors: Pre-treat cells with an autophagy inhibitor (e.g., 3-Methyladenine) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) before this compound treatment to see if cell death is rescued.[1]

Quantitative Data Summary

The effective concentration of this compound is highly cell-type dependent. The following table summarizes reported IC50 values to guide experimental design.

Cell LineCancer TypeAssay DurationIC50 Value (µM)Primary OutcomeSource
H596 Non-Small Cell Lung Cancer48h~50 µMApoptosis[4]
A549 Non-Small Cell Lung Cancer48h~70 µMAutophagic Cell Death[1]
U251MG Human Glioma48h~60 µMAutophagy & Apoptosis[5]
H226 Non-Small Cell Lung Cancer48h>100 µMNegligible Cytotoxicity[4]

Note: IC50 values are estimates derived from published data and should be empirically determined for your specific experimental conditions.

Experimental Protocols

Protocol: Determining this compound IC50 using MTT Assay

This protocol provides a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells to the appropriate seeding density (determined empirically for each cell line to ensure they are in the exponential growth phase at the end of the assay). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[12]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range could be 0, 1, 5, 10, 25, 50, 75, 100, 150, 200 µM. b. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[11] b. Use a reference wavelength of ~630 nm if desired to reduce background noise.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. c. Plot the % Viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.[14]

Visualizations: Signaling Pathways & Workflows

The following diagrams illustrate the key cellular pathways affected by this compound and a recommended experimental workflow for its optimization.

Harmol_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_mech Phase 3: Mechanism of Action cluster_val Phase 4: Validation prep Prepare this compound Stock (e.g., 20mM in DMSO) dose Dose-Response Assay (MTT) Determine IC50 prep->dose cells Culture & Maintain Target Cell Line cells->dose time Time-Course Assay (e.g., 24h, 48h, 72h) dose->time Using IC50 conc. markers Analyze Cellular Markers (Western Blot, Flow Cytometry) time->markers Optimal Time/Dose inhibitors Use Pathway Inhibitors (e.g., 3-MA, Z-VAD-FMK) markers->inhibitors validate Confirm Therapeutic Effect (e.g., Apoptosis, Autophagy) inhibitors->validate

Caption: Experimental workflow for optimizing this compound concentration.

Harmol_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway (Autophagy Regulation) cluster_mapk MAPK/ERK Pathway (Partial Autophagy Regulation) cluster_apoptosis Caspase-Dependent Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits MEK MEK ERK ERK1/2 MEK->ERK Activates Autophagy_ERK Autophagy ERK->Autophagy_ERK Partially Activates Casp8 Caspase-8 Bid Bid Casp8->Bid Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9 Caspase-9 Bid->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->mTOR Inhibits This compound->ERK Activates This compound->Casp8 Activates

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Harmol Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Harmol in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to change color over time. What is happening?

A1: this compound, a β-carboline alkaloid, is susceptible to degradation, particularly through photo-oxidation. This degradation can lead to a visible color change in your solution. The process is often accelerated by exposure to light, oxygen, and certain pH conditions.[1][2] It is crucial to minimize light exposure and maintain appropriate storage conditions to ensure the integrity of your this compound stock.

Q2: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause?

A2: Precipitation of this compound in cell culture media can be due to several factors:

  • Poor Solubility: this compound has limited aqueous solubility. If the concentration in your stock solution is too high or if it is not properly dissolved, it can precipitate when diluted into the aqueous environment of the culture medium.

  • pH-Dependent Solubility: The solubility of this compound is pH-dependent. Changes in the pH of the medium upon addition of your this compound stock (which may be dissolved in an acidic or basic solvent) can cause it to precipitate.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.

  • Degradation: The precipitate could be a result of this compound degradation, where the degradation products are less soluble than the parent compound.

Q3: Can I prepare a large batch of this compound stock solution and use it over several months?

A3: While convenient, preparing large batches for long-term use is not recommended without proper stability validation. This compound solutions can degrade over time, even when stored at low temperatures. A best practice is to prepare smaller, fresh batches of your working solution from a properly stored solid compound. If you must store solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in the dark.

Q4: How does serum in cell culture medium affect the stability of this compound?

A4: Serum contains a high concentration of proteins, such as albumin, which can interact with small molecules like this compound. This interaction can have a dual effect. On one hand, binding to serum proteins can potentially stabilize this compound by protecting it from degradation.[3] On the other hand, these interactions could also sequester this compound, reducing its effective concentration and bioavailability to the cells. The exact effect can be complex and may need to be empirically determined for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or Diminishing Effects of this compound in Long-Term Experiments
Possible Cause Troubleshooting Step Expected Outcome
This compound Degradation in Stock Solution Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials and store at -80°C, protected from light.Consistent experimental results with fresh solutions.
This compound Degradation in Culture Medium Minimize the time between adding this compound to the medium and starting the experiment. Replenish the medium with fresh this compound at regular intervals during long-term cultures.Maintained efficacy of this compound throughout the experiment.
Photodegradation Protect all this compound-containing solutions from light by using amber tubes and wrapping culture plates in foil. Conduct experiments under subdued lighting conditions whenever possible.Reduced degradation and more reliable experimental outcomes.
Oxidation Degas solvents used for stock solutions. Consider adding a low concentration of an antioxidant, such as ascorbic acid or N-acetylcysteine, to your culture medium (after testing for cellular toxicity).Slower degradation of this compound and prolonged activity.
Issue 2: this compound Precipitation in Solutions or Culture Media
Possible Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells.Clear solution upon dilution into the aqueous medium.
pH Shift Check the pH of your culture medium after adding the this compound stock solution. If necessary, adjust the pH of the stock solution or the final medium.Prevention of pH-induced precipitation.
High Concentration Use the lowest effective concentration of this compound. If a high concentration is necessary, consider using a stabilizing agent like cyclodextrin to enhance solubility.Reduced precipitation and improved bioavailability.
Interaction with Media Components If using serum-free media, precipitation might be more likely. Test different basal media formulations to identify one that is more compatible with this compound.Identification of a medium that minimizes precipitation.

Data on this compound Stability

While specific half-life data for this compound under various experimental conditions is not extensively available in the literature, the following table summarizes qualitative and semi-quantitative stability information based on studies of this compound and related polyphenolic compounds.

Condition Solvent/Medium Stability Profile Recommendations
Storage Solid (powder)Relatively stable when stored in a cool, dark, and dry place.Store at -20°C, protected from light and moisture.
DMSOGenerally more stable than in aqueous solutions.Prepare stock solutions in 100% DMSO, aliquot, and store at -80°C for up to 6 months.
Aqueous BufferProne to degradation, especially with light exposure and at neutral to alkaline pH.[1][2]Prepare fresh or use within a short period. Protect from light.
In-Use (37°C) Cell Culture Medium (without serum)Susceptible to degradation. The rate will depend on the medium composition, pH, and light exposure.Minimize light exposure. Consider media changes with fresh this compound for experiments longer than 24 hours.
Cell Culture Medium (with serum)Stability may be enhanced due to binding with serum proteins.[3]The impact on bioavailability should be considered.
Light Exposure Aqueous SolutionRapid photodegradation occurs, especially under UV or prolonged visible light.[1][2]Use amber vials and light-protective coverings for all solutions and experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Under sterile conditions, accurately weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the this compound is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C. For short-term use (up to one month), storage at -20°C is acceptable.

  • When ready to use, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: HPLC-Based Stability Assay for this compound

Objective: To assess the stability of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), with pH adjusted to 8.6 with triethylamine.[2]

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Amber HPLC vials

Procedure:

  • Prepare the this compound solution to be tested at the desired concentration and in the desired solvent or medium.

  • Immediately after preparation (t=0), take an aliquot of the solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system.

  • Record the peak area of the this compound peak at 330 nm.[2]

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Dilute the aliquots as in step 2 and inject them into the HPLC system. Record the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Protocol 3: Stabilization of this compound using Cyclodextrins

Objective: To enhance the solubility and stability of this compound in aqueous solutions using cyclodextrins.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an aqueous slurry of the cyclodextrin. A starting point is a 1:10 weight ratio of this compound to cyclodextrin.[4] For example, for 10 mg of this compound, use 100 mg of cyclodextrin.

  • Dissolve the cyclodextrin in the desired volume of water or buffer with stirring.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 4-8 hours) to facilitate the formation of the inclusion complex.[5] Gentle heating can sometimes accelerate this process, but should be used with caution to avoid this compound degradation.

  • After stirring, the solution can be filtered (0.22 µm) to remove any uncomplexed this compound.

  • The resulting solution contains the this compound-cyclodextrin inclusion complex and can be used for experiments. The stability of this complex should be verified using the HPLC assay described in Protocol 2.

Visualizations

Harmol_Degradation_Pathway This compound This compound Photoexcited_this compound Photoexcited this compound* This compound->Photoexcited_this compound Light Exposure (e.g., UV, Visible Light) Degradation_Products Degradation Products This compound->Degradation_Products Oxidation ROS Reactive Oxygen Species (ROS) Photoexcited_this compound->ROS Energy Transfer ROS->this compound Oxidation Oxygen Oxygen (O2)

Caption: Simplified pathway of this compound photodegradation.

Experimental_Workflow_Stabilization cluster_prep Preparation cluster_exp Experimental Setup cluster_analysis Analysis Prep_Stock Prepare this compound Stock (DMSO, -80°C, Dark) Add_to_Medium Add to Culture Medium Prep_Stock->Add_to_Medium Incubate Incubate Cells (Protect from Light) Add_to_Medium->Incubate Monitor_Degradation Monitor this compound Stability (e.g., HPLC) Incubate->Monitor_Degradation Time Points

Caption: Workflow for experiments with this compound, emphasizing stability.

AMPK_mTOR_TFEB_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits TFEB TFEB (cytoplasmic, phosphorylated) mTORC1->TFEB Inhibits (Phosphorylates) TFEB_nucleus TFEB (nuclear, dephosphorylated) TFEB->TFEB_nucleus Translocation Autophagy_Lysosome Autophagy & Lysosomal Biogenesis TFEB_nucleus->Autophagy_Lysosome Promotes Gene Transcription

Caption: this compound's activation of the AMPK-mTOR-TFEB signaling pathway.

References

Improving the yield of chemical synthesis of Harmol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Harmol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary routes: the Demethylation of Harmine and the Pictet-Spengler reaction.

Route 1: Demethylation of Harmine

The demethylation of Harmine is a common method for synthesizing this compound. However, achieving a high yield can be challenging. Below are common problems and their potential solutions.

Problem 1: Low or No Conversion of Harmine to this compound

Potential Cause Troubleshooting Steps
Ineffective Demethylating Agent - Verify Reagent Quality: Ensure the demethylating agent (e.g., HBr, BBr₃, pyridinium hydrochloride) is fresh and has not degraded. - Optimize Reagent Equivalents: Titrate the equivalents of the demethylating agent. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes promote side reactions. Start with 3-5 equivalents and adjust as needed.
Suboptimal Reaction Temperature - Temperature Control: The optimal temperature depends on the demethylating agent. For HBr in acetic acid, reflux is typically required. For BBr₃, the reaction may proceed at lower temperatures. Monitor the reaction temperature closely. - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Solvent Issues - Anhydrous Conditions: For reagents like BBr₃, the reaction must be conducted under strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous. - Solvent Choice: While acetic acid is common for HBr, other high-boiling point aprotic solvents might be suitable for different reagents. Ensure the solvent is appropriate for the chosen demethylating agent and reaction temperature.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Troubleshooting Steps
Side Reactions - Ring Opening/Degradation: Harsh acidic conditions and high temperatures can lead to the degradation of the β-carboline ring. Consider using a milder demethylating agent or lowering the reaction temperature and extending the reaction time. - Incomplete Reaction: If both this compound and unreacted Harmine are present, this indicates an incomplete reaction. Refer to the troubleshooting steps for low conversion.
Impure Starting Material - Purity of Harmine: Ensure the starting Harmine is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. Purify the starting material if necessary.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Work-up Procedure - Neutralization: Careful neutralization of the acidic reaction mixture is crucial. The pH should be adjusted to precipitate the product without causing degradation. - Extraction: Use an appropriate organic solvent for extraction. Multiple extractions may be necessary to recover all the product.
Purification Method - Crystallization: Attempt recrystallization from a suitable solvent system to purify the crude product. - Chromatography: If crystallization is ineffective, column chromatography on silica gel or preparative HPLC can be used for purification.[1][2][3][4]
Route 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the β-carboline core of this compound, typically starting from a tryptamine derivative and an aldehyde or keto acid.[5][6][7][8][9]

Problem 1: Low Yield of the Tetrahydro-β-carboline Intermediate

Potential Cause Troubleshooting Steps
Inefficient Iminium Ion Formation - Acid Catalyst: The reaction is typically acid-catalyzed.[6][7] Optimize the choice and concentration of the acid catalyst (e.g., TFA, HCl). Both protic and Lewis acids can be used. - Dehydration: The initial condensation to form the imine intermediate involves the loss of water. The use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine and subsequently the iminium ion.
Suboptimal Reaction Conditions - Solvent: The choice of solvent can significantly impact the reaction yield. Aprotic solvents are often preferred.[6] - Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature to balance reaction speed and potential side reactions.
Low Nucleophilicity of the Indole Ring - Substituents: Electron-donating groups on the indole ring increase its nucleophilicity and generally lead to higher yields under milder conditions.[6] For substrates with electron-withdrawing groups, stronger acids and higher temperatures may be necessary.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Rearrangement of the Spiroindolenine Intermediate - The Pictet-Spengler reaction proceeds through a spiroindolenine intermediate.[6][8] The stability of this intermediate and the subsequent rearrangement can be influenced by the substituents on the starting materials. While this is an inherent part of the mechanism, suboptimal conditions can potentially lead to alternative pathways. Adhering to optimized reaction conditions is key.
Over-oxidation or Decomposition - Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times or excessive heating, which can lead to the decomposition of the product.

Problem 3: Challenges in the Aromatization Step (if applicable)

If the Pictet-Spengler reaction yields a tetrahydro-β-carboline, a subsequent oxidation step is required to form the aromatic β-carboline ring of this compound.

Potential Cause Troubleshooting Steps
Ineffective Oxidizing Agent - Choice of Oxidant: Common oxidizing agents for this transformation include palladium on carbon (Pd/C) with a hydrogen acceptor, manganese dioxide (MnO₂), or potassium permanganate (KMnO₄). The choice of oxidant should be compatible with the functional groups on the molecule.
Harsh Reaction Conditions - Temperature and Reaction Time: Over-oxidation or degradation can occur under harsh conditions. Optimize the temperature and monitor the reaction closely to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for this compound synthesis?

A1: The demethylation of readily available Harmine is a very common method. While specific yield data for this compound synthesis is not widely published in comparative studies, O-demethylation of related alkaloids can be efficient.[10][11] The Pictet-Spengler reaction offers a versatile route to the β-carboline core and can provide high yields, but requires a subsequent aromatization step which may reduce the overall yield.[5][9][12][13]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system to achieve good separation between the starting material(s), intermediate(s), and the final product. Staining with a UV lamp is often effective for visualizing β-carbolines. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1][2][3][4]

Q3: What are the key parameters to control for a successful Pictet-Spengler reaction for this compound synthesis?

A3: The key parameters to control are the choice and concentration of the acid catalyst, the reaction temperature, the solvent, and the reaction time. For substrates with low reactivity, a stronger acid and higher temperatures may be necessary.[6] The use of a dehydrating agent can also improve the yield.

Q4: Are there any specific safety precautions I should take during this compound synthesis?

A4: Yes. Many of the reagents used in these syntheses are hazardous.

  • Demethylating agents like HBr and BBr₃ are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents such as dichloromethane and toluene are flammable and have associated health risks.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q5: How can I purify the final this compound product to a high degree?

A5: Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture. If recrystallization is not effective, column chromatography on silica gel is a common alternative. For very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1][2][3][4]

Experimental Protocols

Protocol 1: Demethylation of Harmine to this compound (General Procedure)

This is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Harmine

  • Hydrobromic acid (48% in acetic acid) or Boron tribromide (BBr₃) in dichloromethane

  • Anhydrous solvent (e.g., acetic acid or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Harmine in the appropriate anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the demethylating agent (e.g., HBr in acetic acid or BBr₃ solution) to the stirred solution at the appropriate temperature (for BBr₃, this is often done at a low temperature, such as 0 °C or -78 °C, and then allowed to warm to room temperature).

  • Heat the reaction mixture to the desired temperature (e.g., reflux for HBr/acetic acid) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Intermediate (General Procedure)

This is a general procedure for the core-forming reaction. The starting materials would need to be selected to lead to the this compound structure after subsequent steps.

Materials:

  • A suitable tryptamine derivative

  • An appropriate aldehyde or keto acid

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Dehydrating agent (e.g., molecular sieves)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the tryptamine derivative and the aldehyde/keto acid in an anhydrous solvent, add a dehydrating agent.

  • Add the acid catalyst dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude tetrahydro-β-carboline.

  • Purify by column chromatography or recrystallization.

  • The resulting tetrahydro-β-carboline would then need to be aromatized in a subsequent step to yield this compound.

Visualizations

Harmol_Synthesis_Troubleshooting cluster_demethylation Route 1: Demethylation of Harmine cluster_troubleshooting_D Troubleshooting cluster_pictet_spengler Route 2: Pictet-Spengler Reaction cluster_troubleshooting_PS Troubleshooting Start_D Start: Harmine Reaction_D Demethylation (e.g., HBr/AcOH) Start_D->Reaction_D Workup_D Work-up & Purification Reaction_D->Workup_D Low_Conversion_D Low Conversion Reaction_D->Low_Conversion_D Issue Side_Products_D Side Products Reaction_D->Side_Products_D Issue Product_D This compound Workup_D->Product_D Purification_Issues_D Purification Issues Workup_D->Purification_Issues_D Issue Start_PS Start: Tryptamine Derivative + Aldehyde Reaction_PS Pictet-Spengler Cyclization Start_PS->Reaction_PS Intermediate_PS Tetrahydro-β-carboline Reaction_PS->Intermediate_PS Low_Yield_PS Low Yield (Cyclization) Reaction_PS->Low_Yield_PS Issue Side_Products_PS Side Products Reaction_PS->Side_Products_PS Issue Aromatization Aromatization Intermediate_PS->Aromatization Workup_PS Work-up & Purification Aromatization->Workup_PS Aromatization_Issues Aromatization Issues Aromatization->Aromatization_Issues Issue Product_PS This compound Workup_PS->Product_PS

Caption: Troubleshooting workflow for the two main synthetic routes to this compound.

Demethylation_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Harmine Demethylation Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions/ Degradation Start->Cause2 Cause3 Product Loss during Work-up Start->Cause3 Sol1a Check Reagent Quality & Stoichiometry Cause1->Sol1a Sol1b Optimize Temperature & Reaction Time Cause1->Sol1b Sol2a Use Milder Conditions Cause2->Sol2a Sol2b Ensure Starting Material Purity Cause2->Sol2b Sol3a Optimize Neutralization & Extraction Cause3->Sol3a Sol3b Improve Purification Technique Cause3->Sol3b

Caption: Logic diagram for troubleshooting low yield in Harmine demethylation.

References

Addressing cytotoxicity of Harmol at high concentrations in primary neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Harmol at high concentrations in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is the expected effective concentration range for this compound in primary neurons, and at what concentrations does cytotoxicity become a concern?

A1: The effective concentration of this compound can vary depending on the specific neuronal subtype and the experimental endpoint. While neuroprotective effects of related beta-carbolines have been observed at concentrations around 50-100 µM in PC12 cells[1], high concentrations of this compound and related alkaloids can induce cytotoxicity. For instance, in some cancer cell lines, cytotoxic effects are observed at concentrations of 70 µM and above[2]. It is crucial to perform a dose-response curve for your specific primary neuron culture to determine the optimal concentration and identify the threshold for cytotoxicity.

Q2: What are the visible signs of this compound-induced cytotoxicity in primary neuron cultures?

A2: Signs of cytotoxicity in primary neuron cultures can include:

  • Neurite blebbing and retraction: The axons and dendrites may appear beaded or fragmented and begin to withdraw.

  • Cell body rounding and detachment: Healthy, adherent neurons will become rounded and detach from the culture substrate.

  • Increased floating cells and debris: An increase in the number of floating cells and cellular debris in the culture medium is a common indicator of cell death.

  • Pyknotic nuclei: Staining with a nuclear dye like DAPI or Hoechst may reveal condensed, brightly stained nuclei, which is a hallmark of apoptosis.

Q3: What are the underlying molecular mechanisms of this compound's cytotoxicity at high concentrations?

A3: High concentrations of this compound and related beta-carbolines can induce neuronal cell death through several potential mechanisms:

  • Induction of Apoptosis: this compound has been shown to activate caspase-8, leading to a caspase-dependent apoptotic cascade in some cell types[3]. In neurons, this could involve the activation of caspase-3 and subsequent cleavage of cellular substrates, leading to cell death[4].

  • Autophagy-related cell death: In certain cell lines, this compound can induce cell death through autophagy[2]. While autophagy is typically a survival mechanism, excessive or dysregulated autophagy can lead to cell death.

  • Oxidative Stress: The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich content[5]. Although some beta-carbolines show antioxidant properties at lower concentrations[1], high concentrations may disrupt the redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent neuronal damage[6].

  • Mitochondrial Dysfunction: Disruption of mitochondrial function is a key factor in many forms of neurotoxicity[7]. High concentrations of xenobiotics can lead to a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors[8][9].

Q4: Can the vehicle used to dissolve this compound contribute to cytotoxicity?

A4: Yes. This compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary neurons. It is essential to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiments to rule out any vehicle-induced toxicity.

Troubleshooting Guides

Issue 1: High levels of acute cell death observed shortly after this compound treatment.
Possible Cause Troubleshooting Step
This compound concentration is too high. Perform a detailed dose-response experiment with a wider range of concentrations to determine the IC50 value in your specific primary neuron type. Start with lower concentrations and titrate upwards.
Rapid induction of apoptosis. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the phenotype. This can help confirm if the cell death is caspase-dependent.
Excitotoxicity. Ensure your culture medium contains appropriate concentrations of magnesium and consider the use of an NMDA receptor antagonist (e.g., MK-801) if your experimental paradigm allows, to mitigate glutamate-induced excitotoxicity which can be exacerbated by other stressors[10][11].
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your neurons (typically <0.1%). Run a vehicle-only control.
Issue 2: Gradual increase in cell death and neurite degeneration over several days of this compound treatment.
Possible Cause Troubleshooting Step
Induction of oxidative stress. Co-treat with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to determine if scavenging reactive oxygen species (ROS) can mitigate the cytotoxicity.
Mitochondrial dysfunction. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or by measuring ATP levels.
Dysregulation of autophagy. Analyze the expression of autophagy markers like LC3-II and p62 by western blot or immunofluorescence to see if autophagy is being induced.
Nutrient depletion or metabolite buildup in the culture medium. Perform partial media changes every 2-3 days to replenish nutrients and remove waste products, especially for longer-term experiments.
Issue 3: Inconsistent results and high variability between experiments.
Possible Cause Troubleshooting Step
Inconsistent primary neuron culture health. Standardize your neuron isolation and culture protocol. Ensure consistent cell seeding density, as this can impact neuronal health and response to treatments[3]. Monitor the health and morphology of the cultures before initiating any experiment[12].
This compound solution instability. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Plate edge effects. To minimize evaporation and temperature fluctuations in multi-well plates, avoid using the outer wells for experimental conditions. Fill the outer wells with sterile PBS or water[13].
Contamination. Regularly check cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and thoroughly clean the incubator and biosafety cabinet[14].

Quantitative Data Summary

Table 1: Cytotoxicity of Beta-Carboline Alkaloids in Various Cell Lines

CompoundCell LineAssayIC50 / Effective ConcentrationReference
HarmineHuman non-transformed and transformed cell linesViability/Colony FormationDose-dependent inhibition of proliferation[15]
HarmalineHuman non-transformed and transformed cell linesViability/Colony FormationSignificantly reduced viability in a dose-dependent manner[15]
This compoundHuman non-small cell lung cancer A549 cellsCell DeathSignificant dose- and time-dependent cell death (70 µM)[2]
Harmaline & HarmalolPC12 cellsViability LossAttenuated 200 µM dopamine-induced viability loss at 100 µM[1]
Sacleuximine A (a β-carboline)HeLa, Hep3B, MCF-7CytotoxicityIC50 values ranged from 0.15 to 36.7 µM[16]

Note: Data for primary neurons is limited. The provided data from other cell lines should be used as a reference for designing dose-response experiments in your specific neuronal culture system.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • This compound Treatment: Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium. Include a vehicle control (medium with the highest concentration of DMSO used). Carefully replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Caspase-3/7 Activity Assay
  • Cell Plating and Treatment: Plate and treat primary neurons with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-3/7 Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., using a luminogenic or fluorogenic substrate).

  • Reagent Addition: Add the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay) and express the results as a fold change relative to the vehicle-treated control.

Visualizations

Harmol_Cytotoxicity_Pathway This compound High Concentration This compound OxidativeStress Oxidative Stress (Increased ROS) This compound->OxidativeStress Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Autophagy Autophagy Dysregulation This compound->Autophagy Caspase8 Caspase-8 Activation This compound->Caspase8 OxidativeStress->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 CellDeath Neuronal Cell Death Autophagy->CellDeath contributes to Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->CellDeath

Caption: Potential signaling pathways of this compound-induced cytotoxicity in primary neurons.

Experimental_Workflow Start Start: Primary Neuron Culture Treatment This compound Treatment (Dose-Response) Start->Treatment Viability Assess Neuronal Viability (e.g., MTT Assay) Treatment->Viability Mechanism Investigate Mechanism of Cytotoxicity Viability->Mechanism If cytotoxic ApoptosisAssay Apoptosis Assays (Caspase Activity, TUNEL) Mechanism->ApoptosisAssay OxidativeStressAssay Oxidative Stress Assays (ROS Measurement) Mechanism->OxidativeStressAssay MitochondriaAssay Mitochondrial Health Assays (Membrane Potential) Mechanism->MitochondriaAssay DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis OxidativeStressAssay->DataAnalysis MitochondriaAssay->DataAnalysis

Caption: Experimental workflow for investigating this compound's cytotoxicity in primary neurons.

Troubleshooting_Logic Problem High Neuronal Cell Death CheckConc Is this compound concentration optimized? Problem->CheckConc CheckVehicle Is vehicle control showing toxicity? Problem->CheckVehicle CheckCulture Are cultures healthy pre-treatment? Problem->CheckCulture DoseResponse Action: Perform Dose-Response CheckConc->DoseResponse No InvestigateMech Proceed to Investigate Mechanism CheckConc->InvestigateMech Yes LowerVehicle Action: Lower Vehicle Concentration CheckVehicle->LowerVehicle Yes OptimizeCulture Action: Optimize Culture Conditions CheckCulture->OptimizeCulture No

Caption: A logical approach to troubleshooting this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing HPLC Separation of Harmol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of harmol and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC (High-Performance Liquid Chromatography) parameters for optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that I should be looking for in my samples?

A1: The primary metabolites of this compound are its Phase II conjugation products: this compound glucuronide and this compound sulfate.[1][2] These metabolites are significantly more polar than the parent this compound molecule.

Q2: What type of HPLC column is best suited for separating this compound and its polar metabolites?

A2: A reversed-phase C18 column is the most common choice for the separation of harmala alkaloids and their metabolites.[3] Due to the polar nature of the glucuronide and sulfate conjugates, a column with good retention for polar compounds is recommended.

Q3: What are the typical mobile phases used for the separation of this compound and its metabolites?

A3: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid) and an organic solvent (typically acetonitrile or methanol) is standard.[3] The gradient allows for the effective elution of both the less polar parent compound (this compound) and its more polar metabolites.

Q4: How can I improve the peak shape of my polar metabolites, which are showing fronting or tailing?

A4: Poor peak shape for polar metabolites is a common issue in reversed-phase HPLC. Here are some strategies to address this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analytes.[4]

  • Use a Suitable Buffer: Incorporating a buffer in your mobile phase can help maintain a stable pH and improve peak symmetry.

  • Optimize Gradient: A shallower gradient at the beginning of the run can improve the focusing of early-eluting polar metabolites.

  • Lower Injection Volume/Concentration: Column overload can lead to peak distortion.[5] Try injecting a smaller volume or diluting your sample.

  • Consider a Different Column: A column specifically designed for polar analyte retention (e.g., a polar-embedded or AQ-type C18 column) may provide better results.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound and its metabolites.

Problem 1: Poor resolution between this compound and its metabolites.
  • Possible Cause: The isocratic mobile phase is not strong enough to elute the polar metabolites with good peak shape, or the gradient is not optimized.

  • Solution:

    • Implement a Gradient Elution: Start with a higher aqueous content to retain the polar metabolites and gradually increase the organic solvent percentage to elute the parent this compound.

    • Adjust the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Modify Mobile Phase pH: Altering the pH can change the ionization and retention of the analytes, potentially improving resolution.

Problem 2: Peak tailing, particularly for the this compound peak.
  • Possible Cause: Secondary interactions between the basic this compound molecule and residual silanol groups on the silica-based column.[4][6]

  • Solution:

    • Add a Competitive Base: Incorporate a small amount of a basic modifier, like triethylamine, into the mobile phase to block the active silanol sites.

    • Use a Low pH Mobile Phase: At a low pH (e.g., with 0.1% formic acid), the silanol groups are less likely to be ionized, reducing secondary interactions.[3]

    • Employ an End-Capped Column: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.

Problem 3: The metabolite peaks are very small or not detected.
  • Possible Cause: The metabolites are present at very low concentrations, or there is insufficient sample cleanup, leading to matrix effects and ion suppression (if using MS detection).

  • Solution:

    • Optimize Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Increase Injection Volume: If the concentration is low, a larger injection volume may be necessary, but be mindful of potential peak distortion.

    • Adjust Detector Settings: Ensure the detector wavelength is optimal for the metabolites. For mass spectrometry, optimize the ionization source parameters for the specific metabolites.

Experimental Protocols

Suggested HPLC Method for Simultaneous Analysis of this compound and its Metabolites

This method is a starting point and should be optimized for your specific instrument and sample matrix. It is adapted from a UPLC method for related compounds.[3]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 330 nm or Mass Spectrometry (ESI+)

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the column overloaded? start->check_overload reduce_sample Reduce injection volume or sample concentration check_overload->reduce_sample Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end Improved Peak Shape reduce_sample->end adjust_ph Adjust pH to be >2 units away from analyte pKa check_ph->adjust_ph No check_silanol Are there secondary interactions with silanols? check_ph->check_silanol Yes adjust_ph->end add_modifier Add a competitive base (e.g., triethylamine) or use a low pH mobile phase check_silanol->add_modifier Yes check_column Is the column old or contaminated? check_silanol->check_column No add_modifier->end replace_column Replace with a new, high-quality end-capped column check_column->replace_column Yes check_column->end No replace_column->end

Caption: A logical workflow for troubleshooting common peak shape issues.

General HPLC System Troubleshooting Pathway

G General HPLC System Troubleshooting start Chromatographic Problem Identified pressure_issue Pressure Fluctuation? start->pressure_issue check_pump Check pump for leaks, bubbles, and worn seals pressure_issue->check_pump Yes retention_issue Retention Time Shift? pressure_issue->retention_issue No end Problem Resolved check_pump->end check_mobile_phase Verify mobile phase composition and preparation retention_issue->check_mobile_phase Yes peak_issue Peak Shape Problem? retention_issue->peak_issue No check_mobile_phase->end peak_shape_workflow Follow Peak Shape Troubleshooting Workflow peak_issue->peak_shape_workflow Yes no_peaks No Peaks? peak_issue->no_peaks No peak_shape_workflow->end check_injection Check injector, sample, and detector settings no_peaks->check_injection Yes resolution_issue Poor Resolution? no_peaks->resolution_issue No check_injection->end optimize_method Optimize gradient, mobile phase, or change column resolution_issue->optimize_method Yes resolution_issue->end No optimize_method->end

Caption: A systematic approach to diagnosing general HPLC system issues.

References

Managing off-target effects of Harmol in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of harmol in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β-carboline alkaloid known to be an orally active compound.[1] Its primary on-target effects include the inhibition of monoamine oxidase (MAO), particularly MAO-B, and the activation of Transcription Factor EB (TFEB).[1][2] TFEB activation promotes the degradation of α-synuclein through the autophagy-lysosome pathway, making it a compound of interest for neurodegenerative diseases like Parkinson's.[1][3]

Q2: What are the known or potential off-target effects of this compound?

While this compound has defined primary targets, its broader effects can be complex. Potential off-target effects may include:

  • Interaction with other receptors: As a β-carboline, it may interact with other receptors in the central nervous system. For instance, this compound reduces GABAergic neurotransmission.[1]

  • CYP1A1 Enzyme Inhibition: this compound's parent compound, harmaline, and its metabolite, harmalol, have been shown to inhibit the carcinogen-activating enzyme CYP1A1.[4] This suggests potential for drug-drug interactions.

  • General Toxicity: At high doses, total alkaloid extracts from Peganum harmala (which contains this compound) can cause excitotoxic reactions, such as tremors.[5] Long-term use at high doses may lead to liver or kidney damage.[6]

Q3: How can I design my in vivo study to minimize and account for off-target effects?

Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Studies: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired on-target effect with minimal toxicity.[7][8][9]

  • Selective Target Engagement: Use biochemical assays to confirm that this compound is engaging its intended target (e.g., MAO-B) at the chosen dose with less activity on other related targets (e.g., MAO-A).

  • Control Groups: Include multiple control groups, such as a vehicle-only group and potentially a positive control group using a more selective compound for the same target, if available.

  • Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model to ensure that exposure levels are consistent and within a therapeutic window.[10][11]

  • Off-Target Assessments: Proactively measure markers for known potential off-target pathways. For example, monitor liver function enzymes (ALT, AST) to assess hepatotoxicity.[12]

Q4: What are the initial recommended doses for this compound in rodent studies?

Based on published literature, effective oral doses in mice for activating autophagy pathways and improving motor deficits in a Parkinson's model range from 10 to 40 mg/kg.[3] A 28-day subchronic toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) of 45 mg/kg/day for a total alkaloid extract containing this compound.[5] It is critical to perform a pilot dose-range finding study in your specific animal model and strain to determine the optimal dose.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Animal Mortality or Severe Toxicity (e.g., tremors, significant weight loss) 1. Dose is above the maximum tolerated dose (MTD).2. Off-target toxicity in a specific organ system.3. Rapid absorption or slow clearance leading to toxic plasma concentrations.4. Vehicle is causing toxicity.1. Reduce the dose. Start with a dose well below the published NOAEL (e.g., 10-15 mg/kg/day) and perform a dose-escalation study.[5]2. Conduct histopathology. Examine key organs (liver, kidney, brain) for signs of toxicity.3. Perform pharmacokinetic (PK) analysis. Determine the Cmax (maximum concentration) and AUC (area under the curve) to ensure they are not in a toxic range.[13]4. Run a vehicle-only control group to rule out vehicle effects.
Lack of Efficacy at Expected Doses 1. Poor oral bioavailability in the specific animal strain.2. Rapid metabolism of this compound into inactive metabolites.3. Insufficient engagement of the target pathway (AMPK-mTOR-TFEB).4. Incorrect route of administration for the desired effect.1. Change the vehicle or formulation. Use of a different solvent or suspension agent may improve absorption.2. Confirm target engagement. Use Western blot or qPCR on tissue samples to verify that this compound is modulating its intended targets (e.g., increased p-AMPK, nuclear TFEB).[3]3. Consider alternative administration routes. If oral bioavailability is poor, consider intraperitoneal (IP) injection, but be aware this may alter the PK profile and toxicity.
High Variability in Response Between Animals 1. Inconsistent dosing (gavage technique).2. Biological variability within the animal cohort (age, weight, sex).3. Environmental or dietary factors influencing metabolism.1. Ensure consistent administration. For oral gavage, ensure proper technique and accurate volume for each animal. For IP, ensure correct injection placement.2. Increase sample size (n). A larger group size can help overcome individual biological variability.3. Standardize conditions. Ensure all animals have the same diet, light-dark cycle, and housing conditions.
Unexpected Phenotype Unrelated to the Primary Target 1. An unknown off-target effect is being modulated.2. The phenotype is a downstream consequence of the primary target modulation in an unexpected tissue.3. The observed effect is due to a metabolite of this compound, not the parent compound.1. Conduct broader screening. Use techniques like RNA-seq on affected tissues to identify unanticipated changes in gene expression.[14]2. Perform tissue distribution studies. Determine the concentration of this compound and its metabolites in various tissues to see where it accumulates.[5]3. Review literature for similar compounds. Investigate if other β-carboline alkaloids cause similar phenotypes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy and Dosing

SpeciesModelRouteDose RangeKey FindingReference
MouseA53T α-synuclein Transgenic (Parkinson's Model)Oral Gavage10, 20, 40 mg/kg/day for 1 monthImproved motor impairment and reduced α-synuclein levels in the substantia nigra.[3]
MouseDiet-induced pre-diabeticOral GavageNot specifiedImproved glucose tolerance and insulin sensitivity.[15]

Table 2: Subchronic Toxicity Data

SpeciesCompoundRouteNOAEL*Key ObservationReference
RatTotal Alkaloid Extract from Peganum harmalaOral Gavage45 mg/kg/dayTremors observed initially at 150 mg/kg/day but tolerance developed.[5]

*NOAEL: No-Observed-Adverse-Effect Level

Key Experimental Protocols

Protocol 1: In Vivo Dose-Response and Toxicity Assessment

Objective: To determine the efficacious and maximum tolerated dose of this compound in a mouse model.

Methodology:

  • Animal Model: Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Group Allocation (n=5-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Group 2: this compound - 10 mg/kg.

    • Group 3: this compound - 25 mg/kg.

    • Group 4: this compound - 50 mg/kg.

    • Group 5: this compound - 100 mg/kg.

  • Administration: Administer this compound or vehicle daily via oral gavage for 14 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., tremors, lethargy, rough coat) daily.

    • At the end of the study, collect blood via cardiac puncture for serum chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).

  • Tissue Collection: Euthanize animals and collect key organs (liver, brain, kidney). A portion can be fixed in formalin for histopathology and another portion snap-frozen for biochemical analysis.

  • Analysis: Determine the dose at which no significant weight loss (>15%) or signs of toxicity are observed (MTD). Analyze serum and tissue markers to identify potential off-target organ toxicity.

Protocol 2: Western Blot for On-Target Pathway Activation in Brain Tissue

Objective: To confirm that this compound activates the AMPK-mTOR-TFEB signaling pathway in the brain at a given dose.

Methodology:

  • Sample Preparation: Homogenize snap-frozen brain tissue (e.g., substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:

    • Phospho-AMPK (Thr172)

    • Total AMPK

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • TFEB

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify band intensity and normalize phosphorylated proteins to their total protein counterparts and TFEB to the loading control.

Visualized Pathways and Workflows

The following diagrams illustrate key processes relevant to this compound research.

Harmol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB_P TFEB-P (Cytoplasmic, Inactive) mTOR->TFEB_P Phosphorylates (maintains inactive state) TFEB TFEB (Nuclear, Active) TFEB_P->TFEB Dephosphorylation Autophagy_Lysosome Autophagy & Lysosomal Biogenesis TFEB->Autophagy_Lysosome Upregulates Genes AlphaSyn_Deg α-Synuclein Degradation Autophagy_Lysosome->AlphaSyn_Deg Promotes

Caption: this compound's primary on-target signaling pathway.

InVivo_Workflow start Start: Study Design acclimatize 1. Animal Acclimatization (1 week) start->acclimatize groups 2. Group Allocation & Baseline Measurements (Weight) acclimatize->groups dosing 3. Daily Administration (this compound or Vehicle) groups->dosing monitoring 4. Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint 5. Endpoint Reached (e.g., 14-28 days) monitoring->endpoint collection 6. Sample Collection (Blood, Tissues) endpoint->collection analysis 7. Data Analysis collection->analysis sub_analysis Biochemical Assays (PK, ALT/AST) Histopathology Western Blot / qPCR analysis->sub_analysis end End: Report Findings sub_analysis->end

Caption: General experimental workflow for an in vivo this compound study.

Troubleshooting_Toxicity rect_node rect_node start Unexpected Toxicity Observed? q1 Is toxicity seen in Vehicle Control group? start->q1 a1_yes Action: Investigate Vehicle (Purity, pH, Formulation) q1->a1_yes Yes q2 Is dose > 20 mg/kg? q1->q2 No end Re-design experiment with lower dose / new vehicle a1_yes->end a2_yes Action: Perform Dose-De-escalation Study. Start at 5-10 mg/kg. q2->a2_yes Yes q3 Are liver enzymes (ALT/AST) elevated? q2->q3 No a2_yes->end a3_yes Indicates Hepatotoxicity. Action: Assess liver histopathology. q3->a3_yes Yes q4 Are tremors or seizures observed? q3->q4 No a3_yes->end a4_yes Indicates Neurotoxicity. Action: Correlate with PK data (Cmax). Consider off-target CNS receptor activity. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Decision tree for troubleshooting unexpected toxicity.

References

Validation & Comparative

Validating Harmol as a Potential Biomarker: A Comparative Guide and Framework for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the current scientific landscape surrounding the β-carboline alkaloid Harmol, with a focus on its potential as a diagnostic or prognostic biomarker for specific diseases. While extensive research has highlighted this compound's therapeutic promise in oncology, neurodegenerative disorders, and metabolic diseases, its validation as a clinical biomarker is still in a nascent stage. This document outlines the existing evidence, proposes a framework for validation, and compares its potential against current biomarker standards for Parkinson's Disease, Non-Small Cell Lung Cancer, and Type 2 Diabetes.

Introduction to this compound

This compound is a naturally occurring β-carboline alkaloid found in various plants, most notably Peganum harmala. It is also a metabolite of the related alkaloids harmine and harmaline. Recent studies have demonstrated its diverse biological activities, including anti-tumoral, neuroprotective, and anti-diabetic properties.[1][2][3] These therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways involved in cell death, autophagy, and inflammatory responses. Given its involvement in these disease-relevant pathways, there is a compelling rationale for investigating this compound's utility as a biomarker.

Comparative Landscape: this compound vs. Established Biomarkers

A successful biomarker must demonstrate high sensitivity and specificity for a given disease state. The following tables compare the performance of established biomarkers for Parkinson's Disease, Non-Small Cell Lung Cancer, and Type 2 Diabetes with the proposed validation targets for this compound. Currently, there is no published data on the clinical performance of this compound as a biomarker.

Table 1: Comparison of Biomarkers for Parkinson's Disease
BiomarkerTypeSampleSensitivitySpecificityNotes
α-Synuclein (in CSF)ProteinCSF80-90%85-95%Reduced levels in CSF are indicative of PD.[4][5][6]
α-Synuclein Seed Amplification Assay (SAA)Protein AggregationCSF, Skin Biopsy>90%>85%Detects pathological, misfolded α-synuclein.[5]
Dopamine Transporter (DaT) ScanImagingBrain ScanHighHighMeasures the density of dopamine transporters in the brain.[5][6]
This compound (Validation Target) Small Molecule Plasma/Urine Data Not Available Data Not Available Hypothesized to be altered due to its role in neuroprotective pathways. [7]
Table 2: Comparison of Biomarkers for Non-Small Cell Lung Cancer (NSCLC)
BiomarkerTypeSampleSensitivitySpecificityNotes
Carcinoembryonic Antigen (CEA)GlycoproteinBlood40-60%80-90%Lacks specificity, also elevated in other cancers and inflammatory conditions.
Cytokeratin 19 Fragment (CYFRA 21-1)Protein FragmentBlood50-70%85-95%More specific for NSCLC than CEA, particularly squamous cell carcinoma.
Liquid Biopsy (ctDNA)GeneticBloodVariableHighDetects tumor-specific mutations (e.g., EGFR, ALK). Sensitivity depends on tumor stage and burden.
This compound (Validation Target) Small Molecule Plasma/Urine Data Not Available Data Not Available Hypothesized to be altered due to its pro-apoptotic and anti-proliferative effects. [1][8][9]
Table 3: Comparison of Biomarkers for Type 2 Diabetes (T2D)
BiomarkerTypeSampleSensitivitySpecificityNotes
Glycated Hemoglobin (HbA1c)Glycated ProteinBlood>80%>90%Reflects average blood glucose over 2-3 months.[10][11][12]
Fasting Plasma Glucose (FPG)Small MoleculeBlood>70%>90%Requires fasting; reflects current glucose levels.[10][11]
C-PeptidePeptide HormoneBlood/UrineVariableVariableMeasures endogenous insulin production.[13]
This compound (Validation Target) Small Molecule Plasma/Urine Data Not Available Data Not Available Hypothesized to be altered due to its protective effects on pancreatic β-cells.

Signaling Pathways and Proposed Experimental Workflows

The potential of this compound as a biomarker is rooted in its interaction with critical disease-related signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a proposed workflow for validating this compound's biomarker potential.

Signaling Pathways

Harmol_PD_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates TFEB_cyto TFEB (cytoplasm) This compound->TFEB_cyto Promotes Dephosphorylation mTOR mTOR AMPK->mTOR Inhibits mTOR->TFEB_cyto Inhibits (via phosphorylation) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy_Lysosome Autophagy & Lysosome Biogenesis TFEB_nucleus->Autophagy_Lysosome Upregulates Genes Alpha_Syn_Deg α-Synuclein Degradation Autophagy_Lysosome->Alpha_Syn_Deg Enhances Alpha_Syn_Agg α-Synuclein Aggregates Alpha_Syn_Agg->Alpha_Syn_Deg

Caption: this compound's neuroprotective mechanism in Parkinson's Disease models.[7]

Harmol_Cancer_Pathway This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Experimental Workflow

Biomarker_Validation_Workflow cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Qualification cluster_2 Phase 3: Performance Validation A1 Develop & Optimize Assay (UPLC-MS/MS or HPLC-UV) A2 Assess Precision, Accuracy, Linearity A1->A2 A3 Determine Limit of Detection (LOD) & Quantitation (LOQ) A2->A3 B1 Collect Biofluid Samples (e.g., Plasma, Urine) A3->B1 B2 Case-Control Study: Disease vs. Healthy Controls B1->B2 B3 Quantify this compound Levels B2->B3 B4 Establish Preliminary Diagnostic Cut-off B3->B4 C1 Large, Independent Patient Cohort B4->C1 C2 Calculate Sensitivity & Specificity C1->C2 C3 ROC Curve Analysis C2->C3 C4 Compare with Gold Standard Biomarkers C3->C4 D Validated Biomarker C4->D Publication & Clinical Utility Assessment

Caption: Proposed workflow for validating this compound as a clinical biomarker.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification is the cornerstone of biomarker validation. The following are detailed protocols for the determination of this compound in biological fluids, adapted from established methodologies for β-carboline alkaloids.

Protocol 1: UPLC-MS/MS for this compound in Human Plasma

This method offers high sensitivity and selectivity for quantifying this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of an internal standard (IS) solution (e.g., Harmine-d3 in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.[14]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and the IS. (Transitions would need to be optimized, but a hypothetical transition for this compound [M+H]⁺, m/z 199.1, could be 199.1 -> 156.1).

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: HPLC-UV for this compound in Urine

This method is more widely available than MS and suitable for higher concentration measurements.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 1 mL of urine, add 100 µL of β-glucuronidase solution to hydrolyze any conjugated this compound metabolites. Incubate at 37°C for 2 hours.

    • Adjust the pH to ~9.0 with a suitable buffer (e.g., sodium bicarbonate).

    • Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.

    • Collect the organic layer and repeat the extraction.

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0). A typical mobile phase could be 30% acetonitrile in 20 mM phosphate buffer.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength of maximum absorbance for this compound (e.g., ~330 nm).[15]

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel biomarker in Parkinson's Disease, Non-Small Cell Lung Cancer, and Type 2 Diabetes. Its established roles in the pathophysiology of these conditions provide a strong biological rationale. However, the transition from a therapeutically promising compound to a validated clinical biomarker requires rigorous scientific validation.

The immediate priorities for the research community should be:

  • Development and validation of robust, high-sensitivity analytical methods for this compound quantification in easily accessible biofluids like plasma and urine.

  • Conducting well-designed case-control studies to establish if this compound levels differ significantly between healthy individuals and patients with the target diseases.

  • Performing large-scale, longitudinal cohort studies to determine the sensitivity, specificity, and prognostic value of this compound, and to compare its performance against existing gold-standard biomarkers.

This guide serves as a foundational document to stimulate and direct these much-needed validation efforts. The successful validation of this compound as a biomarker would represent a significant advancement in the clinical management of these complex diseases.

References

Cross-Validation of Harmol's Effects in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Harmol, a β-carboline alkaloid, across various cancer cell lines. The information presented is collated from multiple studies to offer a cross-validated perspective on its mechanisms of action, including the induction of apoptosis, autophagy, and cell cycle arrest.

Data Presentation: Comparative Efficacy of this compound

The cytotoxic effects of this compound vary significantly among different cancer cell lines. This variability highlights the importance of cell context in determining the therapeutic potential of this compound. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound.

Cancer TypeCell LineIC50 (µM)Predominant MechanismReference
Non-Small Cell Lung CancerH596Not explicitly quantifiedApoptosis (Caspase-8 activation)[1]
Non-Small Cell Lung CancerA549~70 (induces cell death)Autophagy[2]
Human GliomaU251MGNot explicitly quantifiedAutophagy followed by Apoptosis[3]
Breast CancerMDA-MB-231Data for related compounds availableApoptosis[4]
Breast CancerMCF-7Data for related compounds availableApoptosis[4]
Gastric CancerAGS, SGC7901, HGC-27Data for related compounds availableApoptosis, Cell Cycle Arrest (G0/G1)[2]

Note: Explicit IC50 values for this compound are not consistently reported across the literature for all cell lines. The table reflects the predominant mechanism observed at effective concentrations. Data for related β-carboline alkaloids like Harmine suggest a broader range of activity.

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis and autophagy is orchestrated through the modulation of key cellular signaling pathways. The specific pathway activated appears to be dependent on the cellular context of the cancer cell line.

Harmol_Signaling_Pathways cluster_apoptosis Apoptosis Induction (e.g., H596) cluster_autophagy Autophagy Induction (e.g., A549) cluster_akt_mTOR Autophagy & Apoptosis (e.g., U251MG) harmol_apo This compound caspase8 Caspase-8 Activation harmol_apo->caspase8 apoptosis Apoptosis caspase8->apoptosis harmol_auto This compound erk12 ERK1/2 Activation harmol_auto->erk12 autophagy Autophagy-mediated Cell Death erk12->autophagy harmol_akt This compound akt_mTOR Akt/mTOR Pathway (Inhibition) harmol_akt->akt_mTOR survivin Survivin (Downregulation) harmol_akt->survivin autophagy_akt Autophagy akt_mTOR->autophagy_akt apoptosis_akt Apoptosis survivin->apoptosis_akt

Caption: Signaling pathways activated by this compound leading to apoptosis or autophagy in different cancer cell lines.

Experimental Workflows

The investigation of this compound's anti-cancer effects typically involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle, and the mechanism of cell death.

Experimental_Workflow start Cancer Cell Lines (e.g., A549, H596, etc.) treatment This compound Treatment (Dose-Response) start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western end Data Analysis & Conclusion mtt->end flow->end western->end

Caption: A typical experimental workflow for evaluating the in vitro anti-cancer effects of this compound.

Logical Relationship: Apoptosis vs. Autophagy

The decision between apoptosis and autophagy as the primary mode of cell death induced by this compound is a critical determinant of its therapeutic effect in a specific cancer cell type.

Apoptosis_vs_Autophagy This compound This compound Treatment cell_context Cancer Cell Genetic & Phenotypic Context This compound->cell_context apoptosis Apoptosis cell_context->apoptosis e.g., H596 autophagy Autophagy cell_context->autophagy e.g., A549 cell_death Cancer Cell Death apoptosis->cell_death autophagy->cell_death

Caption: The cellular context dictates whether this compound induces apoptosis or autophagy to cause cell death.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standard protocols for the key assays used to evaluate this compound's effects.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

For Cell Cycle Analysis:

  • Cell Preparation: Harvest cells after this compound treatment, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Preparation: Harvest cells after this compound treatment and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and autophagy.

  • Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspase-8, LC3, p-ERK, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Harmol: A Comparative Analysis Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol, a β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-tumor, and anti-aging properties. This guide provides a comparative analysis of this compound's efficacy against current standard-of-care drugs in key therapeutic areas: Parkinson's disease, glioma, and non-small cell lung cancer. The information presented is based on available preclinical data and aims to offer an objective resource for researchers and drug development professionals.

Parkinson's Disease

This compound has shown promise in preclinical models of Parkinson's disease by promoting the degradation of α-synuclein, a key protein implicated in the disease's pathogenesis.[1] The primary mechanism involves the activation of the autophagy-lysosome pathway.[1]

Standard-of-Care Drugs

The current gold standard for treating motor symptoms in Parkinson's disease is Levodopa, often administered in combination with Carbidopa.[2][3][4][5] Other commonly used drug classes include dopamine agonists and MAO-B inhibitors.[3][4][6][7]

Efficacy Comparison

Direct head-to-head comparative studies between this compound and Levodopa are limited. However, available preclinical data for this compound can be compared with the known effects of standard treatments.

Drug ClassMechanism of ActionKey Efficacy Endpoints (Preclinical/Clinical)
This compound Activates the AMPK-mTOR-TFEB signaling pathway, enhancing autophagy and promoting α-synuclein degradation.[1]- Reduces α-synuclein levels in a dose- and time-dependent manner in vitro.[1]- Improves motor impairment in a transgenic mouse model of Parkinson's disease.[1]
Levodopa/Carbidopa Levodopa is a dopamine precursor that replenishes dopamine levels in the brain. Carbidopa inhibits the peripheral breakdown of levodopa.[3][5]- Highly effective in controlling motor symptoms.[2][8][9]- Long-term use can lead to motor fluctuations and dyskinesias.[2][10]
Dopamine Agonists Directly stimulate dopamine receptors, mimicking the effect of dopamine.[3][4]- Effective in managing motor symptoms, particularly in early-stage Parkinson's.[11]- Lower risk of motor fluctuations compared to levodopa.[11]
MAO-B Inhibitors Inhibit the enzyme monoamine oxidase B, which breaks down dopamine in the brain, thereby increasing dopamine availability.[3][7]- Provide mild symptomatic relief and can be used as monotherapy in early stages or as an adjunct to levodopa.[7][11]

Signaling Pathway of this compound in Parkinson's Disease

Harmol_PD_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB_cyto Cytoplasmic TFEB (Phosphorylated) mTOR->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus Nuclear TFEB (Dephosphorylated) TFEB_cyto->TFEB_nucleus Dephosphorylation & Translocation Autophagy_Lysosome Autophagy & Lysosomal Biogenesis TFEB_nucleus->Autophagy_Lysosome Promotes Transcription alpha_syn_degradation α-synuclein Degradation Autophagy_Lysosome->alpha_syn_degradation Enhances

Caption: this compound's proposed mechanism in Parkinson's disease.

Glioma

This compound has demonstrated anti-tumor effects in glioma cell lines, primarily by inducing autophagy and apoptosis.

Standard-of-Care Drug

The standard-of-care chemotherapy for glioblastoma, the most aggressive form of glioma, is Temozolomide (TMZ).[12][13][14][15]

Efficacy Comparison
DrugMechanism of ActionKey Efficacy Endpoints (Preclinical)
This compound Induces autophagy and apoptosis in glioma cells.- Inhibits proliferation of U251MG human glioma cells in a dose- and time-dependent manner.
Temozolomide An alkylating agent that damages DNA in tumor cells, leading to apoptosis.[14]- Standard first-line chemotherapy for glioblastoma, often used in conjunction with radiation.[12][14][15]

Non-Small Cell Lung Cancer (NSCLC)

This compound has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells.

Standard-of-Care Drugs

The standard-of-care for NSCLC often involves platinum-based chemotherapy, such as Cisplatin and Carboplatin, frequently used in combination with other agents.[16][17][18][19] For tumors with specific genetic mutations, targeted therapies are also a mainstay of treatment.[20]

Efficacy Comparison

Direct comparative studies are lacking. The table below outlines the preclinical findings for this compound and the established clinical use of standard chemotherapies.

DrugMechanism of ActionKey Efficacy Endpoints (Preclinical/Clinical)
This compound Induces apoptosis in NSCLC cells.- Demonstrates cytotoxicity in H596 human lung carcinoma cells.
Cisplatin A platinum-based chemotherapy agent that cross-links DNA, leading to apoptosis.[21]- A cornerstone of NSCLC chemotherapy for decades, often used in combination regimens.[19][21]
Carboplatin A platinum-based chemotherapy agent with a similar mechanism to cisplatin but a different toxicity profile.[22]- Widely used in the treatment of NSCLC, often considered an alternative to cisplatin with a more favorable side-effect profile.[22][23]

Experimental Protocols

Western Blot for α-synuclein Detection

This protocol outlines a general procedure for detecting α-synuclein levels in cell lysates.

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.

MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[24][25]

    • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by viable cells.[24][25]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Growth Inhibition Assay

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.

Tumor_Growth_Inhibition_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint tumor_injection Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Compound Administration (e.g., i.p., i.v., oral) randomization->treatment_admin tumor_measurement Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement Repeatedly endpoint Endpoint: Tumor Excision & Analysis tumor_measurement->endpoint

Caption: General workflow for an in vivo tumor growth inhibition study.

Conclusion

This compound exhibits promising preclinical activity in models of Parkinson's disease, glioma, and non-small cell lung cancer. Its distinct mechanism of action, particularly the induction of autophagy, presents a potential therapeutic avenue. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound's efficacy with standard-of-care drugs. Further research, including head-to-head preclinical studies and eventually well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the clinical landscape.

References

In Vitro vs. In Vivo Correlation of Harmol's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Harmol, a fluorescent beta-carboline alkaloid, as observed in in vitro and in vivo studies. By juxtaposing data from controlled laboratory settings with findings from whole-organism models, this document aims to illuminate the translational potential and challenges associated with this compound's therapeutic development. The information presented herein is intended to support researchers in designing future studies and to provide a comprehensive overview for professionals in the field of drug discovery.

Data Summary: In Vitro vs. In Vivo Pharmacological Data

The following tables summarize key quantitative data from studies on this compound and its closely related parent compound, harmine. Due to the limited availability of direct comparative studies on this compound, data from harmine is included to provide a broader context for the pharmacological profile of this class of compounds.

In Vitro Anticancer Activity of Harmine Derivatives
Compound Cell Line Assay IC50 (µM)
HL22 (Harmaline derivative)HCT116Anti-proliferation (24h)3.84 ± 0.11[1]
MGC803Anti-proliferation (24h)5.26 ± 0.46[1]
MCF7Anti-proliferation (24h)8.67 ± 0.13[1]
In Vitro vs. In Vivo Anti-inflammatory and Antioxidant Activity of Peganum harmala Methanol Extract (Containing this compound)
Assay Type Parameter Result
In Vitro AntioxidantDPPH Assay IC5049 µg/mL[2]
In Vitro Anti-inflammatorySerum Albumin Denaturation Inhibition63.0%[2]
In Vivo Anti-inflammatoryCarrageenan-Induced Paw Edema Inhibition (200 mg/kg)75.14%[2]
In Vitro vs. In Vivo Toxicity of Harmine and its Derivatives
Compound Model Parameter Value
HarmineIn Vivo (Mice)LD50 (oral)26.9 mg/kg[3]
H-2-168 (Harmine derivative)In Vivo (Mice)LD50 (oral)1425.86 mg/kg[4]
DH-004 (Harmine derivative)In Vivo (Mice)LD50 (oral)1107.16 mg/kg[4]
HarmineIn Vitro (PC12 cells)Cytotoxicity (6.25 µM, 48h)29.05 ± 3.10% inhibition[4]
H-2-168 (Harmine derivative)In Vitro (PC12 cells)Cytotoxicity (6.25 µM, 48h)2.17 ± 2.23% inhibition[4]
DH-004 (Harmine derivative)In Vitro (PC12 cells)Cytotoxicity (6.25 µM, 48h)3.16 ± 1.37% inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning this compound and related beta-carboline alkaloids.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7, MGC803) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, harmine derivatives) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., Peganum harmala extract) orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Acute Oral Toxicity (LD50) Study
  • Animal Selection: Use healthy, young adult rodents (e.g., mice) of a single sex.

  • Dosing: Administer the test compound at graded doses to different groups of animals. A control group receives the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days. Record any behavioral or physiological changes.

  • Data Analysis: Determine the median lethal dose (LD50), the dose at which 50% of the animals die, using statistical methods such as the probit analysis.

Visualizing the Science: Diagrams of Pathways and Processes

To better understand the experimental and biological context of this compound research, the following diagrams illustrate key workflows and signaling pathways.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation iv_start Compound Library (this compound & Derivatives) iv_assay Target-based Assays (e.g., Enzyme Inhibition) iv_start->iv_assay iv_cell Cell-based Assays (e.g., Cytotoxicity, Proliferation) iv_assay->iv_cell iv_data Data Analysis (IC50, EC50) iv_cell->iv_data vivo_model Animal Model Selection (e.g., Xenograft, Inflammation) iv_data->vivo_model Lead Compound Selection vivo_pk Pharmacokinetics (ADME) vivo_model->vivo_pk vivo_pd Pharmacodynamics (Efficacy) vivo_pk->vivo_pd vivo_tox Toxicity Studies (LD50) vivo_pd->vivo_tox vivo_data Data Analysis & Correlation vivo_tox->vivo_data

Caption: Generalized workflow for pharmacological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Harmine receptor Receptor This compound->receptor Binds/Modulates mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb pi3k PI3K/Akt Pathway receptor->pi3k transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nfkb->transcription pi3k->transcription gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) transcription->gene_expression

Caption: Putative signaling pathways modulated by this compound/Harmine.

ivivc_relationship cluster_challenges Translational Challenges in_vitro In Vitro Findings (e.g., High Potency, Low Cytotoxicity) in_vivo In Vivo Outcomes (Efficacy, Toxicity) in_vitro->in_vivo Predicted Correlation pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) pk->in_vivo pd Pharmacodynamics (Target Engagement, Off-target Effects) pd->in_vivo toxicity Metabolite Toxicity toxicity->in_vivo bioavailability Poor Bioavailability bioavailability->in_vivo

Caption: In Vitro to In Vivo: Correlation and Challenges.

Discussion: Bridging the Gap Between In Vitro and In Vivo

The correlation between in vitro and in vivo results is a critical aspect of drug development, often fraught with complexity. For this compound and its related compounds, the available data highlights both promising correlations and significant translational hurdles.

  • Anticancer Activity: In vitro studies demonstrate the potent anti-proliferative effects of harmine derivatives against various cancer cell lines at low micromolar concentrations[1]. While direct in vivo efficacy data for this compound is sparse in the provided search results, studies on related compounds have shown anti-tumor potential in vivo[5]. The challenge lies in achieving and maintaining therapeutic concentrations at the tumor site without causing systemic toxicity.

  • Anti-inflammatory and Antioxidant Effects: The methanol extract of Peganum harmala, which contains this compound, exhibits both in vitro antioxidant and anti-inflammatory activities, which translate to in vivo efficacy in a carrageenan-induced paw edema model[2]. This suggests a positive correlation for these pharmacological effects, though the contribution of individual alkaloids versus a synergistic effect of the extract remains to be fully elucidated.

  • Toxicity: A significant discrepancy is often observed in toxicity studies. While in vitro cytotoxicity assays provide a preliminary indication of a compound's safety profile, they do not account for metabolic processes that occur in a whole organism. Harmine, for instance, exhibits neurotoxicity, which is a major limiting factor for its clinical use[3][6]. The development of derivatives with improved safety profiles, as demonstrated by the higher LD50 values and lower in vitro cytotoxicity of H-2-168 and DH-004 compared to harmine, showcases efforts to overcome this translational barrier[4]. The improved safety of these derivatives in vivo correlates with their reduced toxicity in in vitro neuronal cell models.

  • Pharmacokinetics and Metabolism: The transition from an in vitro to an in vivo system introduces the complexities of absorption, distribution, metabolism, and excretion (ADME). The pharmacological activity and toxicity of this compound in vivo are heavily influenced by its pharmacokinetic profile and metabolic fate. The lack of comprehensive pharmacokinetic data for this compound underscores a critical knowledge gap that needs to be addressed to establish a robust in vitro-in vivo correlation (IVIVC).

References

A Head-to-Head Study of Harmol and other β-Carboline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Harmol and other prominent β-carboline alkaloids, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and other selected β-carboline alkaloids. Direct comparative data for this compound is available for monoamine oxidase A (MAO-A) inhibition. For other activities, data for closely related β-carbolines are presented to provide a comparative context.

Table 1: Monoamine Oxidase A (MAO-A) Inhibition
CompoundIC50 (µM)Source
This compound 0.5 ± 0.1[1][2]
Harmine0.4 ± 0.1[2]
Harmaline0.2 ± 0.1[2]
Harmalol0.8 ± 0.2[2]
Tetrahydroharmine1.2 ± 0.3[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: Cytotoxicity in Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Source
This compound Data not available-
HarmineHeLa (Cervical Cancer)>100[3]
C33A (Cervical Cancer)>100
SW480 (Colon Adenocarcinoma)50-100
HarmalineHeLa (Cervical Cancer)50-100[3]
C33A (Cervical Cancer)50-100
SW480 (Colon Adenocarcinoma)50-100

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 3: Benzodiazepine Receptor Binding Affinity
CompoundReceptor SubtypeKi (nM)Source
This compound Data not available-
HarmineNon-selectiveData not uniformly reported in Ki[4][5]
HarmaneNon-selectiveData not uniformly reported in Ki[4][5]
ZK 93423 (agonist)Non-selective~1[6]
FG 7142 (inverse agonist)Non-selective~1[6][7]

Ki values represent the inhibition constant, indicating the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 4: Vasorelaxant Effect
CompoundPre-contraction AgentEC50 (µM)Source
This compound Data not available-
HarmanPhenylephrine~9[8]
HarminePhenylephrine8.3 ± 1.1
KCl10.4 ± 1.5
HarmalinePhenylephrine41.2 ± 5.6
KCl33.1 ± 4.2
HarmalolPhenylephrine109.2 ± 11.3
KCl>1000

EC50 values represent the concentration of the compound that produces 50% of the maximal vasorelaxant response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency of β-carboline alkaloids on MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.

  • Incubation: The reaction mixture contains the respective MAO enzyme, kynuramine, and varying concentrations of the test compound (β-carboline alkaloid) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The reaction is initiated by the addition of the substrate.

  • Reaction Termination: The enzymatic reaction is stopped after a defined incubation period (e.g., 20 minutes at 37°C) by adding a strong acid (e.g., perchloric acid) or a strong base (e.g., NaOH).

  • Detection: The product of the enzymatic reaction, 4-hydroxyquinoline, is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in the absence of the inhibitor (control). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of β-carboline alkaloids on human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test β-carboline alkaloids. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Benzodiazepine Receptor Binding Assay

Objective: To determine the binding affinity of β-carboline alkaloids to the benzodiazepine receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats.

  • Radioligand: [³H]Flunitrazepam, a high-affinity benzodiazepine receptor ligand, is used as the radioligand.

  • Binding Assay: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 7.4) containing the prepared membranes, a fixed concentration of [³H]Flunitrazepam, and varying concentrations of the unlabeled test compound (β-carboline alkaloid).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined from a competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of β-carboline alkaloids.

MAO_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Recombinant Human MAO-A or MAO-B Incubation Incubate at 37°C Enzyme->Incubation Substrate Kynuramine Substrate->Incubation Inhibitor β-Carboline Alkaloid (e.g., this compound) Inhibitor->Incubation Termination Stop Reaction (e.g., with Acid) Incubation->Termination HPLC HPLC with Fluorescence Detection Termination->HPLC Data_Analysis Calculate % Inhibition and IC50 HPLC->Data_Analysis

Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Compound Add β-Carboline Alkaloid Adherence->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

BZD_Receptor_Binding_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands BZD_Site Benzodiazepine Binding Site Ion_Channel Cl- Ion Channel BZD_Site->Ion_Channel Modulates GABA_Site GABA Binding Site GABA_Site->Ion_Channel Opens Cellular_Response Neuronal Inhibition Ion_Channel->Cellular_Response Cl- Influx -> Hyperpolarization Beta_Carboline β-Carboline (e.g., this compound) Beta_Carboline->BZD_Site Binds GABA GABA GABA->GABA_Site Binds

Caption: Simplified signaling pathway of β-carboline binding to the GABA-A receptor.

References

Validating the downstream targets of Harmol's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β-carboline alkaloid Harmol with alternative compounds, focusing on its mechanism of action and validated downstream targets. The information presented is supported by experimental data to assist researchers in evaluating its therapeutic potential.

Validated Downstream Signaling Pathways of this compound

This compound, a natural alkaloid derived from plants such as Peganum harmala, is a multifunctional molecule.[1] Its primary mechanisms of action include the inhibition of monoamine oxidase (MAO) and the induction of autophagy, a cellular recycling process critical for cellular homeostasis.

Induction of Autophagy via the AMPK/mTOR/TFEB Axis

Recent studies have validated that this compound is a potent activator of autophagy. It functions by modulating the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy status. This compound treatment leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1), a key negative regulator of autophagy.

Inhibition of mTORC1 by the this compound-AMPK axis results in the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB).[2][3] TFEB is a master regulator of lysosomal biogenesis and autophagy. Once in the nucleus, TFEB activates the expression of a network of genes involved in these processes, leading to enhanced clearance of cellular debris and pathogenic protein aggregates, such as α-synuclein.[3]

Harmol_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 Inhibits TFEB_cyto TFEB (Cytoplasm) mTORC1->TFEB_cyto Inhibits (via phosphorylation) TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Translocation Autophagy_Lysosome Autophagy & Lysosome Genes TFEB_nuc->Autophagy_Lysosome Activates Transcription Autophagic_Flux Increased Autophagic Flux Autophagy_Lysosome->Autophagic_Flux

This compound-induced autophagy via the AMPK/mTOR/TFEB signaling pathway.
Monoamine Oxidase (MAO) Inhibition

This compound belongs to the β-carboline family of alkaloids, which are known to be potent, reversible inhibitors of monoamine oxidase A (MAO-A).[4][5] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine. Its inhibition leads to an increase in the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAOI drugs.[5] While this compound itself is a known MAO inhibitor, its direct sister compounds, harmine and harmaline, are among the most potent natural MAO-A inhibitors identified.[4]

Comparison with Alternative Compounds

To validate this compound's efficacy, its performance must be compared against established modulators of its target pathways.

Comparison with Standard MAO-A Inhibitors

Here, we compare the MAO-A inhibitory activity of β-carbolines with Moclobemide, a clinically used reversible inhibitor of MAO-A (RIMA).

CompoundTypeMAO-A IC₅₀ / KᵢSelectivity (vs. MAO-B)Reference
Harmine β-carboline (RIMA)Kᵢ = 16.9 nM; IC₅₀ = 2.0–380 nM~10,000-fold for MAO-A[6]
Harmaline β-carboline (RIMA)>100x more potent than Moclobemide in vitroHigh for MAO-A; no MAO-B inhibition noted[7][8]
Moclobemide Benzamide (RIMA)Relatively low potency in vitro, potent ex vivoSelective for MAO-A[8][9]
Clorgyline Propargylamine (Irreversible)Most potent of the tested group ex vivoSelective for MAO-A[7]
Note: Data is compiled from multiple studies and should be interpreted as a relative comparison. RIMA: Reversible Inhibitor of Monoamine Oxidase-A.
Comparison with a Standard Autophagy Inducer

Rapamycin is the prototypical mTOR-dependent autophagy inducer. The following table compares the effects of this compound and Rapamycin on key markers of autophagy.

CompoundPrimary TargetEffect on p-mTOREffect on LC3-IIEffect on p62 DegradationReference
This compound AMPK / MAO↓ (Decrease)↑ (Increase)↑ (Increase)[2][3]
Rapamycin mTORC1↓ (Decrease)↑ (Increase)↑ (Increase)[3][10][11]

Experimental Protocols for Target Validation

Validating the downstream effects of this compound requires robust and reproducible experimental methods. Below are protocols for key assays.

Experimental_Workflow Start Cell Culture (e.g., PC12, HeLa, N2a) Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Western Protein Extraction & Western Blot Treatment->Western Flux Autophagy Flux Assay (with Bafilomycin A1) Treatment->Flux Analysis Data Analysis (Quantification & Statistics) Viability->Analysis Western->Analysis Flux->Analysis

General experimental workflow for validating this compound's cellular effects.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and controls) for the desired time periods (e.g., 24, 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following treatment, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

Western Blot Analysis for Autophagy Markers

This protocol is used to detect changes in the protein levels of key downstream targets of this compound.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-LC3, anti-p62, anti-p-AMPK, anti-TFEB, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Autophagic Flux Assay

This assay measures the rate of autophagic degradation. It distinguishes between an accumulation of autophagosomes due to increased formation versus a blockage in their degradation.

Protocol:

  • Experimental Setup: Set up four experimental groups for comparison: (1) Vehicle Control, (2) this compound treated, (3) Bafilomycin A1 treated, and (4) this compound + Bafilomycin A1 co-treated. Bafilomycin A1 is a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes.

  • Treatment: Treat cells with this compound for a predetermined time (e.g., 6 hours). For the final 2-4 hours of the treatment period, add Bafilomycin A1 (e.g., 100 nM) to the relevant wells.

  • Protein Analysis: Harvest the cells and perform Western blot analysis as described in section 3.2, specifically probing for LC3 and p62.

  • Data Interpretation:

    • An increase in the LC3-II band in the this compound-treated group compared to the control indicates an accumulation of autophagosomes.

    • A further, significant increase in the LC3-II band in the this compound + Bafilomycin A1 co-treated group compared to the Bafilomycin A1-only group confirms that this compound increases autophagic flux (i.e., stimulates the formation of new autophagosomes that are then targeted for degradation). The difference in LC3-II levels between these two groups represents the amount of LC3-II that was degraded during the Bafilomycin A1 treatment period.

References

Reproducibility of Harmol's neuroprotective effects in different labs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neuroprotective Effects of Harmol

This guide provides a comparative analysis of the experimental data on the neuroprotective effects of this compound, a β-carboline alkaloid. The objective is to assess the consistency and reproducibility of its effects across different experimental models and potential mechanisms of action as reported by various research laboratories.

Data Presentation: Comparative Efficacy of this compound

The neuroprotective effects of this compound and its related β-carboline, Harmalol, have been evaluated in several in vitro and in vivo models. The data below summarizes the key quantitative findings from different studies, highlighting the models used, concentrations tested, and the observed neuroprotective outcomes.

Compound Study / Lab Context Model System Neurotoxic Insult This compound/Harmalol Concentration Key Quantitative Results Proposed Mechanism
This compound Wang et al. (2022)PC12 cells overexpressing α-synucleinDoxycycline (DOX)-induced α-synuclein expression3, 10, 30 µMPromotes degradation of α-synuclein in a dose-dependent manner.[1]Enhancement of autophagy via AMPK-mTOR-TFEB pathway.[1]
This compound Wang et al. (2022)A53T α-synuclein transgenic miceGenetic α-synuclein overexpression10, 20, 40 mg/kgImproves motor deficits; reduces α-synuclein load in substantia nigra and prefrontal cortex.[1]Activation of AMPK-mTOR-TFEB axis-mediated autophagy.[1]
This compound Herraiz et al. (2022)Isolated human MAO-A enzymeN/A (Enzyme inhibition assay)Ki = 0.018 µMPotent and selective inhibition of MAO-A.[2]Direct enzyme inhibition.[2]
Harmalol Kim et al. (2001)PC12 cells200 µM Dopamine100 µMAttenuated dopamine-induced loss of cell viability.[3]Scavenging of reactive oxygen species (ROS), MAO inhibition.[3]
Harmalol Kim et al. (2001)Isolated mouse brain mitochondria500 µM MPP+Not specifiedAttenuated MPP+-induced inhibition of mitochondrial electron flow.[3]Antioxidant activity, prevention of thiol oxidation.[3]
Harmalol Shin et al. (1998)PC12 cells10 µM Dopamine or 6-OHDANot specifiedReduced catecholamine-induced loss of transmembrane potential and cell viability.[4]Scavenging ROS and inhibition of thiol oxidation.[4]

Experimental Protocols

Detailed methodologies are crucial for comparing results and assessing reproducibility. Below are the protocols for the key experiments cited.

In Vitro α-Synuclein Degradation Assay (Wang et al., 2022)
  • Cell Line: Doxycycline (DOX)-inducible PC12 cells stably expressing human wild-type α-synuclein.

  • Neurotoxicity Induction: Cells were treated with 1 µg/mL DOX for 24 hours to induce the expression and accumulation of α-synuclein.[1]

  • This compound Treatment: Following DOX induction, cells were incubated with this compound at concentrations of 3, 10, and 30 µM for an additional 24 hours.[1] A control group was treated with 0.1% DMSO.

  • Endpoint Analysis: Cell lysates were collected, and protein extracts were subjected to Western blot analysis to quantify the levels of α-synuclein, autophagy-related proteins (p-AMPK, p-mTOR, TFEB), and a loading control (β-actin).[1]

In Vivo Parkinson's Disease Mouse Model (Wang et al., 2022)
  • Animal Model: A53T α-synuclein transgenic (Tg) mice, which exhibit age-dependent motor deficits and α-synuclein pathology.

  • This compound Administration: A53T Tg mice were treated with this compound at doses of 10, 20, and 40 mg/kg (presumably via oral gavage or intraperitoneal injection) for one month.[1]

  • Behavioral Assessment: Motor function was assessed using standard behavioral tests (e.g., rotarod, pole test) to measure motor deficits.

  • Endpoint Analysis: After the treatment period, brain tissues (substantia nigra and prefrontal cortex) were homogenized and extracted for Western blot analysis to measure levels of α-synuclein and key proteins in the AMPK-mTOR-TFEB pathway.[1]

In Vitro Dopamine-Induced Cytotoxicity Assay (Kim et al., 2001)
  • Cell Line: PC12 cells.

  • Neurotoxicity Induction: Cells were exposed to 200 µM dopamine to induce oxidative stress and cell death.[3]

  • Harmalol Treatment: Cells were co-treated with 100 µM Harmalol.[3]

  • Endpoint Analysis: Cell viability was assessed, likely using an MTT or similar colorimetric assay, to quantify the protective effect of Harmalol against dopamine-induced toxicity.[3]

Signaling Pathways and Mechanisms

This compound's neuroprotective effects appear to be mediated by at least two distinct, though potentially interconnected, pathways. The reproducibility of its action is supported by the consistent identification of these mechanisms across studies on β-carboline alkaloids.

Autophagy Enhancement via AMPK-mTOR-TFEB Axis

One major mechanism identified is the promotion of autophagy to clear aggregated proteins like α-synuclein, a hallmark of Parkinson's disease.[1] this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR). This inhibition leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

G This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits AMPK->mTOR Inhibits TFEB_cyto Cytoplasmic TFEB (Phosphorylated) mTOR->TFEB_cyto Promotes Phosphorylation TFEB_nucleus Nuclear TFEB (Dephosphorylated) TFEB_cyto->TFEB_nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_nucleus->Autophagy_Genes Upregulates AlphaSyn_Deg α-Synuclein Degradation Autophagy_Genes->AlphaSyn_Deg Promotes

Caption: this compound-induced autophagy pathway for α-synuclein clearance.

MAO-A Inhibition and Antioxidant Activity

A well-documented effect of this compound and related β-carbolines is the inhibition of Monoamine Oxidase A (MAO-A).[2][5] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like dopamine and serotonin. Its inhibition can increase neurotransmitter levels and, crucially, reduce the production of hydrogen peroxide (H₂O₂), a source of oxidative stress.[3][4] This dual action of neurotransmitter preservation and reduced oxidative damage is a primary neuroprotective mechanism.

G This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits H2O2 Hydrogen Peroxide (H₂O₂) Oxidative Stress MAO_A->H2O2 Produces Dopamine_Levels Increased Dopamine Availability MAO_A->Dopamine_Levels Dopamine Dopamine Dopamine->MAO_A Metabolized by Neuroprotection Neuroprotection H2O2->Neuroprotection Reduced by Dopamine_Levels->Neuroprotection Contributes to

Caption: Neuroprotection via this compound's inhibition of MAO-A.

General Experimental Workflow

The workflow for assessing neuroprotective compounds like this compound in vitro generally follows a consistent pattern across different laboratories, lending confidence to the comparability of the findings.

G Start Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Toxin Induce Neurotoxicity (e.g., MPP+, 6-OHDA, α-syn) Start->Toxin Treatment Treat with this compound (Dose-Response) Toxin->Treatment Incubation Incubation (e.g., 24-48h) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis Markers (Caspase-3) Analysis->Apoptosis Mechanism Mechanism (Western Blot) Analysis->Mechanism

Caption: Standard workflow for in vitro neuroprotection assays.

Conclusion on Reproducibility

  • Consistent Mechanisms: Different research groups, while using different models, point towards two plausible and complementary neuroprotective mechanisms: MAO-A inhibition/antioxidant effects and enhancement of autophagy. The potent MAO-A inhibition by this compound is a well-established biochemical finding.[2] The autophagy-enhancing properties are detailed in a comprehensive study using modern molecular techniques.[1]

  • Efficacy in Multiple Models: The protective effects are observed across various neurotoxic insults, including those modeling Parkinson's disease pathology such as α-synuclein aggregation[1], dopamine-induced oxidative stress[3][4], and MPP+ induced mitochondrial dysfunction[3]. This suggests a robust, rather than model-specific, effect.

  • Dose Consistency: The effective concentrations observed in vitro (micromolar range) and in vivo (mg/kg range) are within a plausible therapeutic window for small molecules, lending credibility to the findings.

References

A Comparative Guide to Validated Analytical Methods for Harmol Detection in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Harmol in plasma. This compound, a metabolite of the β-carboline alkaloids harmine and harmaline, is of significant interest in pharmacological and toxicological research. The selection of an appropriate analytical method is crucial for accurate pharmacokinetic and metabolic studies. This document outlines the performance characteristics of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by experimental data from published studies. Detailed methodologies and visual workflows are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical technique for this compound quantification in plasma depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of two prominent methods with their reported validation parameters.

Table 1: Comparison of Validated Analytical Methods for this compound Detection in Plasma

ParameterUPLC-MS/MSHPLC-UV
Linearity Range 1.00 - 500 ng/mL9.375 - 250 µg/mL (in solvent)
Correlation Coefficient (r²) >0.9959[1]>0.998[2][3]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1]0.5 µg/mL (in solvent)[2][3]
Intra-day Precision (%RSD) < 6.26%[1]0.6 - 10.2% (for related alkaloids)[2][3]
Inter-day Precision (%RSD) < 7.51%[1]0.6 - 10.2% (for related alkaloids)[2][3]
Accuracy 94.56 - 112.23%[1]Not reported for plasma
Extraction Recovery 89.07 - 101.44%[1]Not reported for plasma
Sample Preparation Protein Precipitation[1]Liquid-Liquid Extraction (for seeds)[2][3]

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. The following sections provide the experimental protocols for the UPLC-MS/MS and a general protocol for plasma sample preparation.

UPLC-MS/MS Method for this compound in Beagle Dog Plasma[1]

This method was developed for the simultaneous determination of harmine, harmaline, this compound, and harmalol.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of beagle dog plasma, add 20 µL of internal standard (IS) solution (9-aminoacridine, 200 ng/mL).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 3.0 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-2.5 min: 20% - 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% - 20% B

    • 3.6-4.5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

3. Mass Spectrometry Conditions

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 199.0 → 156.1

    • IS (9-aminoacridine): m/z 195.1 → 167.1

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in sample preparation and analysis.

Harmol_Extraction_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL IS plasma->add_is add_acn Add 400 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex (3 min) add_acn->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm, 10 min) reconstitute->centrifuge2 final_sample Supernatant for Injection centrifuge2->final_sample injection Inject 5 µL final_sample->injection uplc UPLC Separation injection->uplc msms MS/MS Detection uplc->msms

Caption: Workflow for this compound extraction from plasma and subsequent UPLC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The analytical process follows a logical sequence of steps designed to isolate and quantify the analyte of interest from a complex biological matrix. The following diagram illustrates the logical relationship between the main stages of the bioanalytical method.

Analytical_Method_Logic start Start: Plasma Sample extraction Analyte Extraction (e.g., Protein Precipitation) start->extraction separation Chromatographic Separation (e.g., UPLC) extraction->separation detection Detection & Quantification (e.g., MS/MS) separation->detection data Data Analysis detection->data end End: Concentration Result data->end

Caption: Logical flow of the bioanalytical method for this compound quantification in plasma.

References

Safety Operating Guide

Harmol: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Harmol, a compound used in various research applications. Adherence to these protocols is essential to ensure compliance with regulations and to mitigate risks to personnel and the environment.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): When handling this compound in any form, the following PPE is mandatory:

  • Gloves: Chemical-impervious gloves must be worn. Always inspect gloves for integrity before use and wash hands after removal[1].

  • Eye Protection: Tightly fitting safety goggles with side shields are required[1][2].

  • Lab Coat: A fire/flame-resistant and impervious lab coat should be worn[1].

  • Respiratory Protection: If working with solid this compound where dust formation is possible, use a suitable respirator and ensure adequate ventilation[2][3].

Quantitative Data and Hazard Summary

The following table summarizes key data for this compound, compiled from safety data sheets (SDS).

PropertyDataCitations
Chemical Name 1-methyl-9H-pyrido[3,4-b]indol-7-ol[1]
CAS Number 487-03-6[1][2][3]
Molecular Formula C₁₂H₁₀N₂O[2]
Physical State Solid[1]
GHS Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects.[2][3]
Disposal Consideration The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Discharge into sewer systems or the environment must be avoided.[1]

Disposal Procedures: A Step-by-Step Guide

All chemical waste is regulated and generally cannot be disposed of in regular trash or down the sewer system[4][5]. The following procedures outline the required steps for disposing of this compound and this compound-contaminated waste.

Step 1: Waste Characterization

A laboratory chemical is considered waste when it is no longer intended for use[6]. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated materials such as gloves, wipes, and absorbent paper[7].

  • Spill cleanup materials[8].

Step 2: Waste Segregation and Container Selection

Proper segregation and containment are crucial to prevent dangerous chemical reactions.

  • Choose a Compatible Container:

    • Store all this compound waste in a sturdy, leak-proof container with a secure, screw-on cap[6][7]. Plastic containers are often preferred to glass when chemically compatible[4].

    • Ensure the container is compatible with this compound and any solvents used in waste mixtures.

  • Segregate Incompatibles:

    • Store this compound waste separately from incompatible materials like strong acids, bases, and oxidizing agents[2][9].

    • Always use secondary containment, such as a lab tray or bin, to capture any potential leaks and to facilitate segregation[7][8]. The secondary container must be able to hold 110% of the volume of the primary container[7].

Step 3: Waste Collection Protocols

For Solid this compound Waste:

  • Carefully collect dry, solid this compound waste, including contaminated lab trash like gloves and Kim Wipes[7].

  • For contaminated lab trash, double-bag the waste in clear plastic bags to allow for visual inspection[7].

  • Place the collected solid waste into your designated hazardous waste container.

For Liquid this compound Waste (Solutions):

  • Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container.

  • Keep the waste container closed at all times, except when adding waste[6][7]. Using funnels with lids is a best practice.

  • Do not fill the container beyond 90% capacity to prevent spills and allow for expansion.

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement.

  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department[4][8].

  • Clearly write the full, common chemical name of all constituents in the container. Do not use abbreviations, acronyms, or chemical formulas[4][10]. For mixtures, list each chemical and its estimated percentage or volume[4].

  • Include other required information, such as the date of waste generation, the principal investigator's name, and the laboratory location[4].

Step 5: Storage of Hazardous Waste

Store the labeled waste container in a designated satellite accumulation area within the lab where the waste was generated[9]. This area should be away from sinks or drains[10].

Step 6: Arranging for Disposal
  • Once the waste container is full or you are ready to dispose of it, complete any final information on the hazardous waste tag[8].

  • Contact your institution's EHS or equivalent department to schedule a waste pickup[4][9]. Follow their specific procedures for submitting a collection request[4].

  • Do not accumulate more than 55 gallons of hazardous waste in your satellite area[8][9].

Step 7: Disposal of Empty Containers

Containers that held this compound must also be managed properly.

  • To be disposed of as regular trash, a container must be "empty," meaning all contents have been removed by normal means[8].

  • The container must then be triple-rinsed with a suitable solvent (like water or another solvent capable of removing this compound)[6][8].

  • The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected and disposed of accordingly[6][8].

  • After triple-rinsing, deface or remove all original labels from the container before placing it in the regular trash[8][9].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

HarmolDisposalWorkflow start Waste Generation (this compound or this compound-Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, Contaminated Labware) ppe->characterize container_decision Select Appropriate Hazardous Waste Container characterize->container_decision solid_container Solid Waste Container (e.g., Lined, Puncture-Proof Box or Double-Bagged) container_decision->solid_container  Solid or  Contaminated Labware liquid_container Liquid Waste Container (Leak-proof, Screw-Cap Bottle) container_decision->liquid_container  Liquid Solution   label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Names & % - PI Name, Room #, Date solid_container->label_waste liquid_container->label_waste storage Step 4: Store in Designated Area - Secondary Containment - Segregate Incompatibles label_waste->storage disposal Step 5: Arrange for Disposal - Complete Waste Tag - Contact EHS for Pickup storage->disposal

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Harmol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the handling of Harmol. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.

Quantitative Safety Data

While specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound, its hazard classifications necessitate stringent safety precautions.[1] The following table summarizes the known hazard information.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[2]
Acute Dermal ToxicityHarmful in contact with skin.[2]
Acute Inhalation ToxicityHarmful if inhaled.[2]
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Specific Target Organ ToxicityMay cause respiratory irritation.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the essential step-by-step workflow for the safe handling of this compound, from initial receipt to final disposal.

Harmol_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Receiving and Unpacking Receiving and Unpacking Prepare Workspace->Receiving and Unpacking Storage Storage Receiving and Unpacking->Storage Weighing and Transfer Weighing and Transfer Storage->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Hand Washing Hand Washing Remove PPE->Hand Washing

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmol
Reactant of Route 2
Harmol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.